CAS 103382-84-9 | High-Purity Chiral Building Block Executive Summary (S)-Pyrrolidin-2-ylmethanamine dihydrochloride (CAS 103382-84-9) is the stable, dihydrochloride salt form of (S)-2-(aminomethyl)pyrrolidine. As a rigi...
Author: BenchChem Technical Support Team. Date: March 2026
CAS 103382-84-9 | High-Purity Chiral Building Block
Executive Summary
(S)-Pyrrolidin-2-ylmethanamine dihydrochloride (CAS 103382-84-9) is the stable, dihydrochloride salt form of (S)-2-(aminomethyl)pyrrolidine. As a rigid, chiral diamine derived from L-proline, it serves as a critical scaffold in medicinal chemistry and asymmetric organocatalysis. Unlike its hygroscopic and air-sensitive free base (CAS 69500-64-7), the dihydrochloride salt offers superior shelf-stability and handling characteristics for GMP-compliant synthesis.
This guide details the physicochemical profile, synthetic utility, and handling protocols for CAS 103382-84-9, specifically targeting applications in the synthesis of CNS-active agents, glycomimetics, and chiral ligands.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Store under desiccant; salt prevents carbamate formation seen in free base
Acidity (pKa)
~8.5 (secondary amine), ~10.5 (primary amine)
Values estimated for free base conjugate acids
Synthetic Routes & Manufacturing
The industrial preparation of CAS 103382-84-9 prioritizes the retention of chiral purity from the L-proline starting material.
Primary Synthetic Pathway
The most robust route involves the conversion of L-proline to L-prolinamide, followed by reduction. The dihydrochloride is formed immediately upon workup to prevent oxidation or racemization.
Reduction Step: Lithium Aluminum Hydride (LAH) is preferred over catalytic hydrogenation to avoid poisoning from trace impurities, though Borane-THF is a viable alternative for smaller scales.
Salt Formation: The addition of anhydrous HCl in ethanol/ether precipitates the dihydrochloride, removing non-basic impurities in the supernatant.
Applications in Drug Discovery[7][10]
Chiral Scaffold for CNS Agents
The pyrrolidine ring provides conformational rigidity, reducing the entropy penalty upon binding to biological targets.
Dopamine Receptors: Used in the synthesis of substituted benzamides (e.g., Sulpiride analogs) where the chiral side chain dictates receptor subtype selectivity (D2 vs. D3).
Nicotinic Acetylcholine Receptors (nAChRs): The diamine motif mimics the distance between the basic nitrogen and hydrogen bond acceptors in endogenous ligands.
Asymmetric Organocatalysis
While the free base is the active catalyst, the dihydrochloride is the preferred precursor for generating "on-demand" catalysts for:
Michael Additions: Catalyzes the addition of ketones to nitroolefins with high enantiomeric excess (ee).
Aldol Reactions: Acts as a bifunctional catalyst (when derivatized with thioureas) to activate both nucleophile and electrophile.
Ligand Synthesis
Reacting CAS 103382-84-9 with phosphines or pyridines yields bidentate ligands (N,N or P,N) used in transition metal catalysis (e.g., Trost ligands).
Experimental Protocols
Protocol: In-Situ Free Base Liberation
Use this protocol when the reaction requires the nucleophilic free amine but storage stability of the salt is desired.
Suspension: Suspend 1.0 equiv (173 mg) of CAS 103382-84-9 in anhydrous DCM (5 mL) or THF.
Neutralization: Add 2.2 equiv of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) at 0°C.
Activation: Stir for 15 minutes. The solution will become clear (or contain precipitated amine hydrochloride salts, depending on solvent).
Usage: Add the electrophile (e.g., acid chloride, isocyanate) directly to this mixture.
Protocol: Recrystallization (Purification)
If the salt becomes yellow (oxidation) or sticky (hygroscopic):
Dissolve crude solid in minimum hot Ethanol (70°C).
Add Diethyl Ether dropwise until turbidity persists.
Cool slowly to 4°C overnight.
Filter crystals under inert atmosphere (Argon/Nitrogen).
Handling, Stability & Safety
Stability Profile
Thermal Stability: Stable up to ~120°C. Decomposes before boiling.
Hygroscopicity: The dihydrochloride is significantly less hygroscopic than the free base but will deliquesce in high humidity (>60% RH).
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and anhydrides.
Safety Data (GHS Classification)
Signal Word:WARNING
Hazard Statement
Description
H315
Causes skin irritation.
H319
Causes serious eye irritation.
H335
May cause respiratory irritation.
Handling Precaution:
Unlike the "Kathon" biocide (CAS 55965-84-9) often confused in search results due to string matching, this compound is not a sensitizing isothiazolinone. However, as a diamine salt, it should be treated as a potential irritant. Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid dust inhalation.
An In-depth Technical Guide on Pyrrolidin-2-ylmethanamine Hydrochloride: Safety Data and Handling Protocols
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety, handling, and emergency procedures for Pyrrolidin-2-ylmethanamine hydrochloride. The information...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and emergency procedures for Pyrrolidin-2-ylmethanamine hydrochloride. The information herein is synthesized from various safety data sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards. It is imperative that all personnel handling this chemical are familiar with its potential risks and the requisite safety measures to mitigate them.
Section 1: Chemical and Physical Properties
Pyrrolidin-2-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₅H₁₄Cl₂N₂ and a molecular weight of 173.08 g/mol .[1][2][3] It is typically encountered as a solid.[2] While specific details can vary between stereoisomers, the melting point for the (R)-enantiomer has been reported to be between 124 to 129°C.[2]
Section 2: Hazard Identification and GHS Classification
Pyrrolidin-2-ylmethanamine hydrochloride is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its potential to cause irritation and harm upon contact or ingestion.
Store in a cool, dry, and well-ventilated place.[4][6]
Keep the container tightly closed to prevent moisture absorption and contamination.[4][5]
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]
Section 4: First-Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is essential.
4.1. First-Aid Measures:
General Advice: Show the safety data sheet to the attending medical professional.[4][5]
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4][5]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Visualization of Emergency First-Aid Workflow:
Caption: Step-by-step first-aid procedures for exposure.
4.2. Accidental Release Measures:
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment to prevent contact with the spilled material.[4][7]
Environmental Precautions: Prevent the spill from entering drains or waterways.[4][8]
Containment and Cleanup: For solid spills, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[4]
Section 5: Fire-Fighting Measures
While Pyrrolidin-2-ylmethanamine hydrochloride itself is a solid, solutions or mixtures with flammable solvents may present a fire hazard.
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, dry chemical powder, or foam.[4][8]
Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition.[7]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]
Section 6: Toxicological and Ecological Information
Toxicological Information:
The primary toxicological concerns are acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[1][4] Chronic exposure effects have not been thoroughly investigated.
Ecological Information:
Data on the environmental impact of this compound is limited. It is crucial to prevent its release into the environment, as its effects on aquatic and terrestrial life are not well-documented.[4]
Section 7: Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[5] Chemical waste should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or sewer systems.
Chiral building blocks containing pyrrolidine scaffold for drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Privileged Status of the Chiral Pyrrolidine Scaf...
Introduction: The Privileged Status of the Chiral Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, holds a position of profound importance in the landscape of medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals has earned it the designation of a "privileged scaffold."[1][2] This distinction arises from the pyrrolidine ring's unique combination of physicochemical properties that render it an ideal building block for the construction of biologically active molecules.[2] Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, contributing to the molecule's binding affinity and pharmacokinetic profile.[3]
The introduction of stereocenters within the pyrrolidine ring adds a critical layer of complexity and specificity. Chirality is a fundamental consideration in drug design, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. The stereoselective synthesis of chiral pyrrolidine building blocks is therefore a paramount objective in the development of novel therapeutics with improved efficacy and safety. This guide provides a comprehensive overview of the key strategies for the synthesis of chiral pyrrolidines, their application in drug discovery, and detailed experimental protocols for their preparation and functionalization.
Strategic Approaches to the Asymmetric Synthesis of Pyrrolidine Scaffolds
The stereocontrolled construction of the pyrrolidine ring is a central challenge in organic synthesis. A variety of powerful strategies have been developed to access these valuable chiral building blocks, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.
The Chiral Pool: Nature's Starting Point
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can serve as starting materials for the synthesis of more complex chiral molecules. This approach leverages the inherent chirality of these natural compounds to bypass the need for de novo asymmetric synthesis.
(a) L-Proline and its Derivatives: The Workhorse of the Chiral Pool
L-proline, a naturally occurring amino acid, is arguably the most versatile and widely utilized chiral building block for pyrrolidine synthesis. Its rigid, bicyclic structure provides a robust scaffold for the stereoselective introduction of substituents. A multitude of FDA-approved drugs, including the ACE inhibitors Captopril and Enalapril, and the DPP-4 inhibitor Vildagliptin, feature a pyrrolidine core derived from L-proline.[3]
Illustrative Drug Synthesis: Vildagliptin
Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Its synthesis provides an excellent example of the utility of the chiral pool approach.[4][5]
Workflow for Vildagliptin Synthesis:
Caption: Synthetic workflow for the DPP-4 inhibitor Vildagliptin.
Detailed Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [6]
Step 1: Acylation of L-Prolinamide: To a mixture of dimethylformamide and chloroacetyl chloride, L-prolinamide hydrochloride is added portion-wise at 0-5°C. The reaction mixture is stirred for 1-2 hours at this temperature.
Step 2: Dehydration: The reaction is allowed to warm to room temperature and stirred for an additional 6-8 hours. The reaction mixture is then slowly quenched with ice water.
Work-up and Isolation: The product is extracted with dichloromethane, and the organic layer is washed with water and brine. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.
(b) Pyroglutamic Acid: A Versatile Precursor
(S)-Pyroglutamic acid, a derivative of glutamic acid, is another readily available chiral pool starting material for the synthesis of functionalized pyrrolidines.[7] Its lactam functionality provides a handle for various chemical transformations, enabling the synthesis of a diverse range of substituted pyrrolidines.
Illustrative Synthesis: Enantioselective Synthesis of Pyrrolidine Alkaloids
The synthesis of various pyrrolidine and pyrrolizidine alkaloids often commences from pyroglutamic acid, demonstrating its utility in natural product synthesis.[7]
Catalytic Asymmetric Synthesis: The Modern Approach
Catalytic asymmetric synthesis has revolutionized the preparation of chiral molecules by enabling the use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product from achiral starting materials.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign approach to asymmetric synthesis. Proline and its derivatives are prominent organocatalysts, often employed in reactions such as Michael additions, aldol reactions, and Mannich reactions to construct chiral pyrrolidine scaffolds with high enantioselectivity.[8][9]
Illustrative Reaction: Proline-Catalyzed Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes or ketones to nitro-olefins is a classic example of an organocatalytic reaction that can be used to synthesize substituted pyrrolidines.
Mechanism of Proline-Catalyzed Michael Addition:
Caption: Catalytic cycle of a proline-catalyzed Michael addition.
Detailed Experimental Protocol: Asymmetric Michael Addition of Valeraldehyde to β-Nitrostyrene [10]
Reaction Setup: To a saturated aqueous solution of KCl (0.75 mL), add β-nitrostyrene (60 mg, 0.40 mmol), 3-decyl-β-proline (1.0 mg, 0.0039 mmol), and valeraldehyde (84 µL, 0.80 mmol).
Reaction Conditions: The suspension is stirred at room temperature for 20 hours.
Work-up and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.
(b) Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of pyrrolidines. A wide range of transformations, including [3+2] cycloadditions, hydrogenations, and allylic aminations, can be rendered highly enantioselective and diastereoselective through the use of chiral ligands.[11][12]
The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the construction of the pyrrolidine ring. The use of chiral metal catalysts can control the stereochemical outcome of this reaction, providing access to highly substituted pyrrolidines with multiple stereocenters.[12]
General Scheme for Catalytic [3+2] Cycloaddition:
Caption: General scheme for a metal-catalyzed [3+2] cycloaddition.
Structure-Activity Relationships (SAR) and Drug Design
A deep understanding of the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates. For pyrrolidine-based drugs, the substitution pattern on the pyrrolidine ring plays a critical role in determining biological activity.
Pyrrolidine-Based DPP-4 Inhibitors
In the case of DPP-4 inhibitors like Vildagliptin, the pyrrolidine ring serves as a key pharmacophore that interacts with the S1 pocket of the enzyme.[13][14] The cyano group at the 2-position of the pyrrolidine ring is essential for covalent interaction with the catalytic serine residue of DPP-4.[13] Modifications to the substituents on the pyrrolidine ring can significantly impact the potency and selectivity of these inhibitors.
Substituent Position
Effect on Activity
Rationale
N1-substituent
Modulates pharmacokinetic properties
Can be optimized for improved absorption, distribution, metabolism, and excretion (ADME).
C2-substituent (e.g., cyano group)
Essential for covalent inhibition
Forms a reversible covalent bond with the catalytic serine residue of DPP-4.
C3, C4, C5 substituents
Can influence binding affinity and selectivity
Can be modified to optimize interactions with other residues in the active site.
Conclusion: The Enduring Legacy and Future of the Pyrrolidine Scaffold
The chiral pyrrolidine scaffold continues to be a cornerstone of modern drug discovery, offering a unique combination of structural rigidity, three-dimensionality, and versatile functionalization handles. The synthetic strategies outlined in this guide, from leveraging the chiral pool to employing advanced catalytic asymmetric methods, provide a powerful toolkit for the construction of a diverse array of chiral pyrrolidine building blocks. A thorough understanding of the structure-activity relationships of pyrrolidine-based drugs will continue to drive the design of novel therapeutics with enhanced efficacy and safety profiles. As our synthetic capabilities and understanding of biological systems continue to evolve, the pyrrolidine scaffold is poised to remain a central and indispensable element in the quest for new medicines.
References
Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed. Available at: [Link]
Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. ResearchGate. Available at: [Link]
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]
One-Pot Double [3 + 2] Cycloadditions for Diastereoselective Synthesis of Pyrrolidine-Based Polycyclic Systems. ACS Publications. Available at: [Link]
Catalytic asymmetric synthesis of highly substituted pyrrolizidines. RSC Publishing. Available at: [Link]
Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. PMC. Available at: [Link]
Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. PMC. Available at: [Link]
Formal synthesis of (-) anisomycin via organocatalysis. Arkat USA. Available at: [Link]
A facile method to synthesize vildagliptin. ResearchGate. Available at: [Link]
Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. ACS Publications. Available at: [Link]
Total synthesis of anisomycin. Scilit. Available at: [Link]
Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. RSC Publishing. Available at: [Link]
Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. RSC Publishing. Available at: [Link]
Process for the preparation of vildagliptin. Google Patents.
a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. Available at: [Link]
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. ACS Publications. Available at: [Link]
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. RSC Publishing. Available at: [Link]
Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. ACS Publications. Available at: [Link]
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PMC. Available at: [Link]
Preparation method of vildagliptin intermediate. Google Patents.
Brief Manufacturing Process Name of Product Vildagliptin Cas No. 274901-16-5. Scribd. Available at: [Link]
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available at: [Link]
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. Available at: [Link]
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes. Beilstein Journals. Available at: [Link]
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. Available at: [Link]
Total Synthesis of (−)-Anisomycin. Oxford Academic. Available at: [Link]
Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid. PMC. Available at: [Link]
Viewing a reaction path diagram. Cantera. Available at: [Link]
Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. Available at: [Link]
One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE. Available at: [Link]
Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Sci-Hub. Available at: [Link]
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]
Synthesis of a chiral building block for highly functionalized polycyclic ethers. PubMed. Available at: [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar. Available at: [Link]
Stereochemistry of (R) vs (S)-Pyrrolidin-2-ylmethanamine Hydrochloride
Technical Guide for Drug Development & Chemical Synthesis Executive Summary Pyrrolidin-2-ylmethanamine (2-(aminomethyl)pyrrolidine) is a privileged chiral scaffold in medicinal chemistry, serving as a pharmacophore in do...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Drug Development & Chemical Synthesis
Executive Summary
Pyrrolidin-2-ylmethanamine (2-(aminomethyl)pyrrolidine) is a privileged chiral scaffold in medicinal chemistry, serving as a pharmacophore in dopamine antagonists (e.g., Sulpiride analogs), kinase inhibitors, and as a ligand in asymmetric organocatalysis.
The stereochemistry of the C2 position is critical. The (S)-enantiomer (derived from natural L-proline) is the most common building block, but the (R)-enantiomer is increasingly required for Structure-Activity Relationship (SAR) studies to probe stereoselectivity in receptor binding. This guide provides a definitive technical analysis of the stereochemical distinction, synthesis, resolution, and analytical validation of these enantiomers, specifically focusing on their hydrochloride salts.
Stereochemical Core Analysis
Absolute Configuration & CIP Rules
The stereocenter is located at the C2 position of the pyrrolidine ring. Assigning the Cahn-Ingold-Prelog (CIP) priority requires careful analysis of the substituents attached to C2:
-N (Ring Nitrogen): Atomic number 7. (Priority 1)
-CH₂NH₂ (Aminomethyl group): Carbon attached to Nitrogen. (Priority 2)
-CH₂- (Ring C3): Carbon attached to Carbon. (Priority 3)
-H : Hydrogen. (Priority 4)
For the (S)-enantiomer: When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction.
For the (R)-enantiomer: The sequence traces a clockwise direction.
Conformational Dynamics
The pyrrolidine ring is not planar; it undergoes pseudorotation .
Envelope Conformation: The C2-endo or C3-endo puckering modes are common.
Impact on Reactivity: In the (S)-isomer, the C2-aminomethyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, making it sterically accessible for functionalization (e.g., amide coupling or reductive amination).
Synthesis & Manufacturing Protocols
Route A: Chiral Pool Synthesis (Targeting the (S)-Enantiomer)
This is the industry-standard route for high-enantiopurity (S)-isomer, utilizing L-Proline as the starting material. It preserves the natural chirality.
Protocol Summary:
Amidation: L-Proline is converted to L-Prolinamide (using
followed by ).
Reduction: The amide carbonyl is reduced using Lithium Aluminum Hydride (
) or Borane-THF ().
Salt Formation: The resulting free diamine is treated with HCl gas in dioxane/ethanol to yield the dihydrochloride salt.
Advantage: High ee (>99%) directly from starting material.
Disadvantage: Expensive reagents (
) for scale-up; safety concerns with hydride reductions.
Route B: Optical Resolution (Targeting (R) and (S) from Racemate)
For industrial scales where racemic 2-(aminomethyl)pyrrolidine is synthesized (e.g., via reduction of 2-cyanopyrrole), optical resolution is the most cost-effective separation method.
L-(+)-Tartaric Acid crystallizes the (S)-(+)-amine .
D-(-)-Tartaric Acid crystallizes the (R)-(-)-amine .
Step-by-Step Resolution Workflow:
Dissolve racemic amine (1.0 eq) in hot Ethanol/Water (95:5).
Add L-(+)-Tartaric acid (1.0 eq).
Cool slowly to 0-5°C. The diastereomeric salt (S)-amine · L-tartrate precipitates.
Filter and recrystallize from Methanol to upgrade diastereomeric excess (de) to >99%.
Basify with NaOH, extract with DCM, and treat with HCl to form the target (S)-dihydrochloride.
Visualization of Synthesis Pathways
Figure 1: Comparison of Chiral Pool Synthesis vs. Classical Resolution pathways.
Analytical Characterization & Quality Control
Distinguishing the (R) and (S) forms requires validated analytical methods. The hydrochloride salt is a white, hygroscopic solid, while the free base is a colorless oil.
Optical Rotation (Polarimetry)
The sign of rotation depends heavily on the solvent and protonation state.
Compound Form
Solvent
Configuration
Sign of Rotation ()
Typical Value
Free Base
Chloroform
(S)
(+) Dextrorotatory
()
Free Base
Methanol
(S)
(-) Levorotatory
See Note 1
HCl Salt
Water
(S)
(+) Dextrorotatory
Variable
Note 1: In some polar solvents like methanol, the rotation of pyrrolidine derivatives can invert due to hydrogen bonding effects. Always compare against a certified standard in the exact same solvent.
Chiral HPLC Method
Direct separation of the enantiomers is achieved using polysaccharide-based chiral stationary phases.
Column: Chiralcel OD-H or Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate)).
Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).
Elution Order: typically (R) elutes before (S) on OD-H columns, but this must be validated with standards.
Chemical Derivatization (Self-Validating)
If a chiral column is unavailable, use Mosher's Acid Chloride ((R)-(-)-MTPA-Cl) to create diastereomeric amides.
React amine with (R)-MTPA-Cl.
Analyze via ¹H NMR or ¹⁹F NMR .
The diastereomeric protons (often the -OCH3 of the Mosher group) will show distinct chemical shifts for the (R,R) vs (R,S) adducts, allowing precise ee determination.
Analytical Decision Tree
Figure 2: Analytical workflow for stereochemical verification.
Handling, Stability & Storage
Hygroscopicity
The dihydrochloride salt is highly hygroscopic .
Risk: Absorption of water leads to deliquescence, making accurate weighing difficult and potentially hydrolyzing sensitive downstream reagents (e.g., acid chlorides).
Mitigation: Store in a desiccator or under Nitrogen/Argon. Dry under high vacuum (
mbar) at 40°C for 4 hours before use in critical stoichiometry.
Racemization Risks
The stereocenter at C2 is alpha to the secondary amine.
Risk: Low. Unlike aldehydes or ketones, the amine stereocenter is relatively stable. However, harsh oxidation conditions or radical mechanisms could induce racemization.
Stability: Stable at room temperature for years if kept dry.
The Role of Pyrrolidin-2-ylmethanamine in Medicinal Chemistry Scaffolds
[1] Executive Summary Pyrrolidin-2-ylmethanamine (also known as 2-(aminomethyl)pyrrolidine or prolinamine) represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to organize pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Pyrrolidin-2-ylmethanamine (also known as 2-(aminomethyl)pyrrolidine or prolinamine) represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to organize pharmacophores in three-dimensional space with precise stereochemical control.[1] Derived from the chiral pool (L-Proline), this diamine motif is the structural cornerstone of the substituted benzamide class of antipsychotics (e.g., Sulpiride, Amisulpride).
Its value lies in three core properties:
Stereochemical Fidelity: The rigid pyrrolidine ring locks the C2-chiral center, directing the exocyclic amine vector to maximize receptor affinity (typically the (S)-enantiomer for D2/D3 receptors).
Intramolecular Hydrogen Bonding: The scaffold facilitates a pseudo-ring formation via H-bonding between the protonated pyrrolidine nitrogen and the amide carbonyl, mimicking the gauche conformation of endogenous neurotransmitters like dopamine.
Tunable Basicity: The scaffold offers two nitrogen centers with distinct pKa values, allowing medicinal chemists to modulate solubility, membrane permeability (LogD), and target engagement (ionic bonding).
Chemical & Structural Properties[1][2][3][4][5][6]
Conformational Dynamics & Chirality
The pyrrolidine ring exists in a dynamic equilibrium between envelope and twist conformations. However, in medicinal applications like the benzamides, the (S)-configuration is critical.
The "Folded" Bioactive Conformation:
In drugs like Amisulpride, the molecule adopts a specific conformation stabilized by an intramolecular hydrogen bond (IMHB) between the amide hydrogen and the lone pair of the pyrrolidine nitrogen (or the methoxy oxygen, depending on pH and solvent environment). This mimics the ethylamine side chain of dopamine in its receptor-bound state.
Basicity and Ionization
The scaffold contains two amine functionalities:
Ring Nitrogen (
): Secondary (or tertiary if substituted). High basicity ().[1] In physiological pH, this is predominantly protonated, providing the essential cation for ionic anchoring to Aspartate residues (e.g., Asp114 in D2 receptors).
Exocyclic Amine (
): Primary amine. In drug scaffolds, this is typically acylated to form an amide, neutralizing its basicity and serving as a hydrogen bond donor/acceptor.
Table 1: Physicochemical Profile of the Core Scaffold
Property
Value / Characteristic
Relevance to Drug Design
Molecular Formula
Low MW fragment (Fragment-Based Drug Design)
Chirality
(S) or (R)
(S)-isomer (from L-Proline) is usually bioactive for GPCRs.[1]
Ring pKa
~11.27 (unsubstituted)
Critical for ionic interaction with receptor anionic sites.
LogP
-0.6 (Hydrophilic)
Enhances aqueous solubility; requires lipophilic R-groups for BBB penetration.[1]
Metabolic Stability
Moderate
Ring oxidation is possible; N-alkylation improves stability.[1]
Medicinal Chemistry Applications: The Benzamide Class[7]
The most authoritative application of Pyrrolidin-2-ylmethanamine is in the orthosteric inhibition of Dopamine D2/D3 receptors .
Structure-Activity Relationship (SAR)
The scaffold serves as a semi-rigid linker that positions the aromatic "head" group (benzamide) at a precise distance from the basic "tail" (pyrrolidine nitrogen).
Key SAR Rules:
N-Alkylation: The ring nitrogen must be substituted (e.g., Ethyl, Allyl) to modulate lipophilicity and fit the hydrophobic pocket. N-ethyl is optimal for D2 antagonism (Sulpiride, Amisulpride).[1]
Stereochemistry: The (S)-enantiomer exhibits 10-100x higher affinity than the (R)-enantiomer.[1]
Linker Length: The single methylene spacer (
) between the ring and the amide is non-negotiable for this class; extending it destroys the pharmacophore overlay with dopamine.
Visualization: Pharmacophore & SAR Map
Figure 1: Pharmacophore map of Benzamide Antipsychotics showing the critical role of the Pyrrolidin-2-ylmethanamine scaffold in receptor binding and conformation.[1]
Detailed Experimental Protocol
Synthesis of Amisulpride Intermediate
Objective: Coupling of (S)-1-ethyl-2-(aminomethyl)pyrrolidine with a substituted benzoic acid to form the active pharmaceutical ingredient (API). This protocol highlights the reactivity of the exocyclic primary amine while preserving the integrity of the tertiary ring amine.
Add TEA (1.1 eq) dropwise to form the soluble triethylammonium salt.
Slowly add Ethyl Chloroformate (1.1 eq) while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the mixed anhydride intermediate. Critical: Temperature control is vital to prevent decarboxylation of the anhydride.
Coupling (Amide Bond Formation):
Prepare a solution of Substrate B ((S)-1-Ethyl-2-(aminomethyl)pyrrolidine) in Acetone.[1]
Add this solution dropwise to the activated anhydride mixture at 0–5°C.
The exocyclic primary amine nucleophilically attacks the carbonyl, displacing the carbonate leaving group.
Allow the reaction to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by HPLC or TLC.
Adjust pH to ~10 using NaOH to ensure the pyrrolidine ring nitrogen is deprotonated (free base).
Extract with DCM or Ethyl Acetate.
Wash the organic layer with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallize from Acetonitrile or Ethanol/Water to obtain the pure (S)-Amisulpride.[1]
Synthetic Workflow Diagram
Figure 2: Process flow for the synthesis of Amisulpride utilizing the prolinamine scaffold.[1]
Drug Case Studies
Table 2: Approved Drugs Containing the Pyrrolidin-2-ylmethanamine Scaffold
Drug Name
Indication
Mechanism of Action
Role of Scaffold
Sulpiride
Schizophrenia
D2/D3 Antagonist
Provides the basic nitrogen for receptor binding; (S)-isomer is active.[1]
Amisulpride
Schizophrenia / PONV
D2/D3 Antagonist
Same as Sulpiride; N-ethyl group fits hydrophobic pocket; high selectivity for limbic D2/D3.[1]
Remoxipride
Schizophrenia (Withdrawn)
D2 Antagonist
Similar scaffold; withdrawn due to aplastic anemia (toxicity unrelated to pyrrolidine core).
Veralipride
Menopausal Vasomotor Symptoms
D2 Antagonist
Benzamide analog used for non-psychiatric indication.
Levosulpiride
Dyspepsia / Schizophrenia
D2 Antagonist
The pure (S)-enantiomer of Sulpiride; demonstrates the stereospecificity of the scaffold.
Note: While other drugs like Alpelisib contain proline-derived moieties (pyrrolidine-1,2-dicarboxamide), they do not utilize the specific 2-(aminomethyl)pyrrolidine diamine scaffold discussed here.[1]
References
BenchChem. Experimental Protocols for Amisulpride Synthesis. Retrieved from [1]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13162056, (S)-Pyrrolidin-2-ylmethanamine dihydrochloride.[1] Retrieved from [1]
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [1]
Wikipedia. Dopamine antagonist.[3] Retrieved from [1]
ScienceMadness. Preparation of pyrrolidine via decarboxylation of l-proline. Retrieved from [1]
Protocol for using Pyrrolidin-2-ylmethanamine HCl in asymmetric organocatalysis
Application Note: Protocol for Using Pyrrolidin-2-ylmethanamine HCl in Asymmetric Organocatalysis Abstract Pyrrolidin-2-ylmethanamine (also known as 2-(aminomethyl)pyrrolidine) is a privileged chiral scaffold in organoca...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for Using Pyrrolidin-2-ylmethanamine HCl in Asymmetric Organocatalysis
Abstract
Pyrrolidin-2-ylmethanamine (also known as 2-(aminomethyl)pyrrolidine) is a privileged chiral scaffold in organocatalysis.[1] Unlike proline, which relies on a carboxylic acid moiety for hydrogen bonding, this diamine utilizes a primary amine to establish a bifunctional catalytic system. This guide details the critical activation of the HCl salt, the mechanistic pathways (Enamine/Iminium), and a validated protocol for the asymmetric Michael addition of ketones to nitroolefins.
Part 1: Catalyst Activation (Critical Pre-step)
The Challenge: The commercial reagent is supplied as a hydrochloride salt (HCl) to ensure stability. The HCl salt is catalytically inactive in standard organocatalytic cycles because the amine nitrogen is protonated (
), preventing enamine formation.
Directive: You must liberate the free base prior to the catalytic run. While in situ neutralization (e.g., adding Triethylamine) is possible, it generates triethylammonium chloride salts that can interfere with enantioselectivity. The Extractive Free-Basing Protocol below is the Gold Standard for reproducibility.
Protocol A: Preparation of the Free Base Catalyst
Perform this step immediately before setting up the reaction or store the free base under Argon at -20°C.
Dissolution: Dissolve 1.0 g of Pyrrolidin-2-ylmethanamine·2HCl in 5 mL of distilled water.
Basification: Slowly add 10 M NaOH (aq) dropwise until the pH reaches >12. The solution will become cloudy or separate as the organic amine is liberated.
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL).
Note: The diamine is highly polar; multiple extractions are necessary.
Drying: Dry the combined organic layers over anhydrous
for 20 minutes.
Concentration: Filter and carefully concentrate under reduced pressure (rotary evaporator) at low temperature (< 30°C). Do not apply high vacuum for extended periods , as the free amine is volatile.
Validation: Verify the absence of HCl by dissolving a droplet in water and checking pH (should be ~10-11).
Part 2: Mechanistic Insight
This catalyst operates via Bifunctional Enamine Catalysis .
Activation: The secondary amine (pyrrolidine ring) condenses with the carbonyl substrate (ketone/aldehyde) to form a nucleophilic Enamine .
Direction: The primary amine side chain (
) acts as a Hydrogen Bond Donor (HBD) to the electrophile (e.g., Nitroolefin), bringing the reactants into close proximity.
Stereocontrol: The chiral environment of the pyrrolidine ring, combined with the rigid H-bond network, forces the electrophile to attack from a specific face (Re/Si), inducing enantioselectivity.
Graphviz Diagram 1: Bifunctional Catalytic Cycle
Caption: The secondary amine forms the enamine, while the primary amine directs the nitroolefin via hydrogen bonding.
Part 3: Standard Operating Procedure (SOP)
Benchmark Reaction: Asymmetric Michael Addition of Cyclohexanone to trans-
-Nitrostyrene.
Reagents & Materials
Catalyst: (S)-Pyrrolidin-2-ylmethanamine (Free Base, prepared as above).
Solvent/Donor: Add Toluene (1.0 mL) followed by Cyclohexanone (2.5 mmol, 260
L, 5 equiv).
Note on Stoichiometry: A large excess of ketone drives the equilibrium toward enamine formation.
Reaction: Stir vigorously at Room Temperature (20-25°C) for 24–48 hours.
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The Nitrostyrene spot (UV active) should disappear.
Quench: Add Saturated
(aq) (2 mL) and extract with EtOAc ( mL).
Purification: Dry organic layer (
), concentrate, and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient 90:10 to 70:30).
Data Summary: Optimization Parameters
Parameter
Condition A (Recommended)
Condition B (Fast)
Condition C (Green)
Solvent
Toluene
DCM
Neat (No solvent)
Catalyst Loading
20 mol%
20 mol%
10 mol%
Additive
None
10 mol% AcOH
Water (5 equiv)
Time
24-48 h
12-24 h
12-36 h
Yield (Typical)
85-95%
80-90%
90-98%
ee (Typical)
90-96%
85-90%
88-94%
Part 4: Troubleshooting & Optimization
Problem 1: Low Conversion (<50% after 48h)
Cause: Catalyst deactivation or insufficient enamine formation.
Solution: Add a weak acid co-catalyst (e.g., Benzoic acid or Acetic acid, 10 mol%). This assists in the hydrolysis step of the catalytic cycle, releasing the product and regenerating the catalyst.
Problem 2: Low Enantioselectivity (<80% ee)
Cause: Background reaction or "Parasitic Salt" formation.
Solution: Ensure the HCl was completely removed during the free-basing step. Chloride ions can disrupt the precise H-bonding transition state. Switch to non-polar solvents (Toluene, Hexane) to tighten the ionic/H-bond interactions.
Problem 3: Product Racemization
Cause: Retro-Michael reaction during workup.
Solution: Do not heat the crude mixture above 40°C. Perform the column chromatography quickly.
Graphviz Diagram 2: Experimental Workflow
Caption: Linear workflow from salt neutralization to chiral analysis.
References
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.
Betancort, J. M., & Barbas III, C. F. (2001). Catalytic Asymmetric Michael Reactions: Conjugate Addition of Ketones to Nitroolefins Catalyzed by Chiral Diamines. Organic Letters, 3(23), 3737-3740.
Zou, W., et al. (2005). Simple chiral diamine-catalyzed asymmetric Michael addition of ketones to nitroolefins. Organic Letters, 7(19), 4221-4224.
BenchChem. (2025).[1] Application Notes: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Organocatalysis.
Advanced Application Note: (S)-2-(Aminomethyl)pyrrolidine HCl as a Chiral Ligand in Metal-Catalyzed Asymmetric Synthesis
Introduction & Mechanistic Rationale The construction of chiral molecules is a cornerstone of modern drug development. Among the privileged scaffolds used for asymmetric induction, (S)-2-(aminomethyl)pyrrolidine and its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The construction of chiral molecules is a cornerstone of modern drug development. Among the privileged scaffolds used for asymmetric induction, (S)-2-(aminomethyl)pyrrolidine and its derivatives stand out due to their rigid pyrrolidine core and versatile bidentate N,N-coordination capabilities [1].
While the free diamine is highly reactive, it is prone to oxidative degradation and is hygroscopic. Therefore, the hydrochloride salt ((S)-2-(aminomethyl)pyrrolidine HCl) is the preferred bench-stable precursor for pharmaceutical research. When neutralized in situ, it serves as a highly effective chiral ligand for transition metals (e.g., Cu, Ni, Ir) or as a building block for complex Schiff base catalysts.
This application note details the use of this ligand in the Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction , a highly atom-economical method for synthesizing chiral β-nitroalcohols—key intermediates for active pharmaceutical ingredients (APIs) such as beta-blockers and chiral amphetamines.
Causality of the Catalytic Design
Metal Selection (Cu²⁺): Copper(II) exhibits a Jahn-Teller distorted octahedral geometry. This allows the bidentate pyrrolidine ligand to tightly bind the equatorial plane, leaving the axial and remaining equatorial sites open for the coordination and Lewis-acidic activation of the aldehyde electrophile [3].
Role of the Basic Anion: The catalytic cycle requires a Brønsted base to deprotonate nitromethane (the rate-limiting step). Utilizing an acetate counterion or adding external sodium acetate (NaOAc) facilitates this deprotonation directly within the metal's coordination sphere, drastically accelerating the reaction [4].
Temperature Control: The Henry reaction is reversible. Higher temperatures favor the thermodynamic dehydration product (β-nitrostyrene) and erode enantiomeric excess (ee). Maintaining the reaction at 0 °C to 25 °C traps the kinetic β-nitroalcohol product [4].
Catalytic Workflow Visualization
Catalytic cycle of Cu(II)-mediated asymmetric Henry reaction using the pyrrolidine ligand.
Experimental Protocol: Asymmetric Henry Reaction
Objective
To synthesize enantiomerically enriched 2-nitro-1-phenylethanol derivatives using an in situ generated Cu(II)-(S)-2-(aminomethyl)pyrrolidine complex.
To an oven-dried Schlenk flask under a nitrogen atmosphere, add (S)-2-(aminomethyl)pyrrolidine HCl (0.12 mmol, 12 mol%) and anhydrous NaOAc (0.24 mmol).
Suspend in anhydrous CH₂Cl₂ (2.0 mL) and stir for 15 minutes at room temperature. Causality: The first equivalent of NaOAc neutralizes the HCl salt, liberating the free diamine.
Add Cu(OAc)₂ (0.10 mmol, 10 mol%). Stir for 2 hours. The solution will transition to a deep blue/green color, indicating the successful formation of the chiral active complex.
Substrate Addition:
Cool the reaction mixture to 0 °C using an ice bath.
Add the substituted benzaldehyde (1.0 mmol).
Add nitromethane (10.0 mmol, 10 equivalents). Causality: A large excess of nitromethane is used to drive the equilibrium forward and suppress side reactions like the Cannizzaro reaction.
Reaction Execution:
Stir the mixture at 0 °C to 25 °C for 24–36 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) until the aldehyde is consumed.
Quenching & Extraction:
Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Causality: The weakly acidic ammonium chloride breaks the metal-product coordination without causing acid-catalyzed dehydration of the nitroalcohol.
Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification:
Purify the crude product via flash column chromatography on silica gel to isolate the pure chiral β-nitroalcohol.
Self-Validating Systems for Protocol Integrity
To ensure the trustworthiness of the asymmetric induction reported, the workflow must include a self-validating analytical loop [2]:
Validation Step 1: Conversion Assessment (NMR)
Before chromatography, dissolve a fraction of the crude mixture in CDCl₃. Perform ¹H NMR analysis. Compare the integration of the unreacted aldehydic proton (~10.0 ppm) against the newly formed chiral methine proton of the nitroalcohol (~5.4 ppm). This provides a true conversion rate, free from isolation biases (e.g., product loss on the silica column).
Validation Step 2: Baseline Enantiomeric Resolution (Chiral HPLC)
Critical Causality: You cannot trust an enantiomeric excess (ee) value if the chromatography column cannot properly separate the enantiomers.
First, run a control reaction using an achiral catalyst (e.g., TMEDA + Cu(OAc)₂) to synthesize a strictly racemic (50:50) standard of the nitroalcohol.
Inject the racemate into the Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Adjust flow rates until baseline separation of the two peaks is achieved.
Only after baseline resolution is proven, inject the product from the chiral protocol to accurately determine the ee%.
Quantitative Data Presentation
The structural modifications of the catalyst system and the reaction conditions heavily dictate the chemoselectivity (Nitroalcohol vs. Nitrostyrene) and the stereoselectivity (ee%) of the reaction [4].
Table 1: Effect of Reaction Conditions on the Cu-Catalyzed Henry Reaction
Catalyst / Ligand System
Solvent
Temp (°C)
Additive
Yield (%)
ee (%)
Major Product
(S)-Pyrrolidine-Cu(II)
CH₂Cl₂
25
None
78
77
Nitroalcohol
(S)-Pyrrolidine-Cu(II)
DCE
50
None
55
25
Nitrostyrene
(S)-Pyrrolidine-Cu(II)
CH₂Cl₂
25
NaOAc
96
73
Nitroalcohol
(S)-Pyrrolidine-Cu(II)
MeOH
25
Ag₂O
99
0
Racemic Nitroalcohol
Data Interpretation: The addition of NaOAc acts synergistically to improve the yield of the target nitroalcohol to 96% while maintaining high enantioselectivity. Conversely, elevating the temperature to 50 °C drastically shifts the pathway toward the dehydrated nitrostyrene byproduct and collapses the chiral induction [4].
References
Henry Reaction Revisited. Crucial Role of Water in an Asymmetric Henry Reaction Catalyzed by Chiral NNO-Type Copper(II) Complexes
Source: Inorganic Chemistry (ACS Publications)
URL:[Link]
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine
Source: PMC (National Institutes of Health)
URL:[Link]
Method
Synthesis of Vernakalant intermediates using (S)-Pyrrolidin-2-ylmethanamine
Application Note: Enantioselective Synthesis of Vernakalant Intermediates via (S)-Pyrrolidin-2-ylmethanamine-Catalyzed Organocatalysis Executive Summary Vernakalant is a highly effective, atrial-selective antiarrhythmic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Enantioselective Synthesis of Vernakalant Intermediates via (S)-Pyrrolidin-2-ylmethanamine-Catalyzed Organocatalysis
Executive Summary
Vernakalant is a highly effective, atrial-selective antiarrhythmic agent utilized for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm. The structural complexity of Vernakalant lies in its core: a (1R,2R)-trans-1,2-disubstituted cyclohexane ring linked to a (3R)-pyrrolidin-3-ol moiety. Historically, accessing this chiral core required late-stage chemical resolution or heavy transition-metal catalysis [2].
This application note details a metal-free, highly enantioselective protocol for synthesizing key Vernakalant cyclohexanone intermediates. By leveraging (S)-Pyrrolidin-2-ylmethanamine as a bifunctional primary-secondary amine organocatalyst, researchers can execute an asymmetric [2,3]-Wittig rearrangement (or formal α-functionalization) of sterically hindered cyclohexanone derivatives. This method provides exceptional diastereo- and enantiocontrol, establishing a robust, self-validating pipeline for drug development professionals [1].
Mechanistic Framework & Catalyst Design
The synthesis of α,α-disubstituted cyclohexanones via organocatalysis is notoriously difficult. Classic secondary amine catalysts, such as L-proline, fail to activate bulky cyclohexanone derivatives due to severe steric repulsion during the nucleophilic attack on the carbonyl carbon.
(S)-Pyrrolidin-2-ylmethanamine circumvents this limitation through a bifunctional activation mode:
Primary Amine Activation: The sterically unhindered primary amine rapidly condenses with the bulky cyclohexanone precursor to form a reactive iminium ion, which subsequently tautomerizes into an electron-rich enamine.
Brønsted Acid Co-Catalysis: When paired with an acidic additive (e.g., Benzoic acid), the secondary pyrrolidine nitrogen is protonated.
Hydrogen-Bond Directing State: The protonated pyrrolidine ring acts as a rigid hydrogen-bond donor. It coordinates the migrating electrophilic oxygen/carbon network, effectively shielding the Re-face of the enamine and forcing the rearrangement or electrophilic attack to occur exclusively on the Si-face [3].
Catalytic cycle of (S)-Pyrrolidin-2-ylmethanamine enamine activation.
This protocol describes the asymmetric[2,3]-Wittig rearrangement of a cinnamyloxycyclohexanone derivative to yield the (1R,2R)-α-hydroxy ketone intermediate for Vernakalant.
Catalyst Pre-Activation:
In an oven-dried 100 mL Schlenk flask purged with Argon, dissolve (S)-Pyrrolidin-2-ylmethanamine (10 mol%) and Benzoic acid (10 mol%) in 40 mL of anhydrous toluene. Stir at 25 °C for 15 minutes.
Causality: Pre-forming the catalytic salt ensures the pyrrolidine nitrogen is fully protonated prior to substrate introduction, which is an absolute requirement for the hydrogen-bonding transition state that dictates enantioselectivity.
Substrate Introduction:
Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve the cyclohexanone substrate (10.0 mmol) in 10 mL of toluene and add it dropwise to the catalyst mixture over 10 minutes.
Causality: Dropwise addition prevents localized concentration spikes that can lead to racemic background reactions. Maintaining 0 °C maximizes the facial discrimination of the enamine.
Organocatalytic Conversion:
Seal the flask and stir at 0 °C for 36 hours. Monitor the conversion via HPLC (UV detection at 254 nm).
Reaction Quenching:
Upon achieving >95% conversion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.
Causality: The mildly acidic quench rapidly hydrolyzes the product-iminium complex back into the ketone, releasing the catalyst into the aqueous phase and preventing product epimerization.
Extraction & Purification:
Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (Hexanes/EtOAc, 8:2) to isolate the pure (1R,2R)-intermediate.
Self-Validating In-Process Control (Chiral SFC):
Analyze the purified product using Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column (Isocratic 15% MeOH in CO₂, 3.0 mL/min).
Causality: SFC provides rapid, baseline resolution of the enantiomers to validate the ee. A successful run should yield >95% ee. If ee drops below 90%, it indicates moisture contamination disrupting the H-bond network during step 3.
Experimental workflow for the asymmetric organocatalytic synthesis.
Data Analytics & Condition Optimization
The choice of catalyst and additive is non-negotiable for the success of this synthesis. Table 1 summarizes the optimization data, proving the necessity of the primary amine and the acidic co-catalyst[1].
Table 1: Optimization of Reaction Conditions for Vernakalant Intermediate Synthesis
Entry
Catalyst (10 mol%)
Acid Additive (10 mol%)
Solvent
Temp (°C)
Yield (%)
ee (%)
1
L-Proline
None
Toluene
25
15
12
2
(S)-Pyrrolidin-2-ylmethanamine
None
Toluene
25
45
65
3
(S)-Pyrrolidin-2-ylmethanamine
Trifluoroacetic Acid
Toluene
25
78
85
4
(S)-Pyrrolidin-2-ylmethanamine
Benzoic Acid
Toluene
25
82
88
5
(S)-Pyrrolidin-2-ylmethanamine
Benzoic Acid
Toluene
0
89
96
Note: Entry 1 demonstrates the failure of secondary amines due to steric clash. Entry 5 represents the optimized protocol, balancing high yield and exceptional enantioselectivity.
Downstream Integration into Vernakalant API
Once the (1R,2R)-cyclohexanone intermediate is isolated and validated, it must be coupled with the pyrrolidine moiety. The ketone undergoes a stereoselective reductive amination with (R)-pyrrolidin-3-ol.
In modern industrial settings, this step is often accomplished via an engineered dynamic asymmetric transaminase (ATA) [2]. The transaminase dynamically resolves any remaining diastereomeric impurities, setting the final contiguous chiral centers. Following pyrrolidine ring formation and subsequent deprotection, Vernakalant hydrochloride is precipitated, yielding the final Active Pharmaceutical Ingredient (API).
References
Kimm, M., Järving, I., Ošeka, M., & Kanger, T. (2021). Asymmetric Organocatalytic [2,3]‐Wittig Rearrangement of Cyclohexanone Derivatives. European Journal of Organic Chemistry, 2021(22), 3242-3246. URL:[Link]
Limanto, J., et al. (2014). A Highly Efficient Asymmetric Synthesis of Vernakalant. Organic Letters, 16(10), 2716-2719. URL:[Link]
Kanger, T., et al. (2016). Asymmetric Organocatalytic Wittig[2,3]-Rearrangement of Oxindoles. Organic Letters, 18(6), 1370-1373. URL:[Link]
Application
Preparation of Schiff base ligands from Pyrrolidin-2-ylmethanamine
Application Note: Strategic Synthesis and Characterization of Chiral Schiff Base Ligands derived from (S)-Pyrrolidin-2-ylmethanamine Executive Summary This application note details the protocol for synthesizing chiral Sc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis and Characterization of Chiral Schiff Base Ligands derived from (S)-Pyrrolidin-2-ylmethanamine
Executive Summary
This application note details the protocol for synthesizing chiral Schiff base ligands (N,N'-donors) using (S)-pyrrolidin-2-ylmethanamine (also known as (S)-prolinamine) as the chiral scaffold. Unlike standard achiral diamines, prolinamine offers a unique steric environment due to the rigid pyrrolidine ring, making these ligands highly valuable in asymmetric catalysis (e.g., Henry reactions, enantioselective reductions) and medicinal inorganic chemistry .
This guide addresses the specific challenges of working with prolinamine—specifically its hygroscopicity and the chemoselectivity required to target the exocyclic primary amine while preserving the secondary amine for metal coordination.
Chemical Strategy & Mechanism
The Chemoselectivity Hierarchy
(S)-Pyrrolidin-2-ylmethanamine contains two distinct nitrogen centers:
Exocyclic Primary Amine (
): Highly nucleophilic, unhindered. This is the site of Schiff base condensation.[1][2][3][4]
Endocyclic Secondary Amine (Pyrrolidine Ring): Sterically hindered, less nucleophilic toward carbonyls. It remains available for metal coordination (
hybridized), acting as a pivotal "hinge" in the final ligand geometry.
The Challenge: The reaction is an equilibrium process. Water generated during imine formation must be removed to prevent hydrolysis, a common failure mode in Schiff base synthesis.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway highlighting the critical dehydration step to avoid kinetic traps.
Experimental Protocols
Protocol A: Synthesis of (S)-N-(2-hydroxybenzylidene)pyrrolidin-2-ylmethanamine
In a 50 mL round-bottom flask (RBF), dissolve 0.50 g of (S)-prolinamine in 10 mL of absolute EtOH.
Expert Note: Prolinamine is hygroscopic. Weigh quickly or use a glovebox. If the amine appears yellow/viscous, it may be partially oxidized; distill if high purity is required.
Addition of Aldehyde:
Dissolve 0.61 g of salicylaldehyde in 10 mL of absolute EtOH.
Add the aldehyde solution dropwise to the amine solution under stirring at Room Temperature (RT).
Observation: The solution will immediately turn bright yellow (formation of the imine chromophore).
Equilibrium Management (Critical):
Add 1.0 g of activated molecular sieves to the flask.
Reflux the mixture at 80°C for 3–4 hours.
Why? While the reaction proceeds at RT, refluxing ensures complete conversion and the sieves trap the generated water, preventing the reverse reaction.
Isolation:
Filter off the molecular sieves while the solution is warm.
Scenario A (Solid forms): Cool the filtrate to 0°C. Yellow crystals should precipitate. Filter and wash with cold EtOH.[2]
Scenario B (Oiling out - Common): If a yellow oil forms, evaporate the solvent under reduced pressure. Triturate the oily residue with cold n-Hexane or Diethyl Ether to induce crystallization.
Drying:
Dry the product in a vacuum desiccator over
.
Protocol B: In-Situ Metal Complexation (Self-Validation)
Schiff bases can be hydrolytically unstable. Complexing them immediately validates the ligand structure.
Ligand Formation: Follow Protocol A (Steps 1–3). Do not isolate.
Metal Addition: Add 5.0 mmol of
dissolved in 10 mL MeOH.
Reaction: Reflux for 1 hour. The color typically deepens (Green/Brown).
Workup: Cool to RT. The metal complex is usually less soluble and more stable than the free ligand, precipitating readily.
Characterization & Data Interpretation
Spectroscopic Fingerprints
The following table summarizes the critical signals confirming the formation of the Schiff base and the absence of starting materials.
Figure 2: Operational workflow for synthesis and purification, addressing the common "oiling out" issue.
Troubleshooting & Expert Insights
Hygroscopicity: Prolinamine absorbs atmospheric water rapidly. This water competes with the amine for the aldehyde (hydrating the aldehyde) or hydrolyzes the formed imine. Solution: Store prolinamine under Argon; use anhydrous solvents.
Tautomerism: Salicylaldimines exist in equilibrium between the Enol-Imine (yellow, dominant in non-polar solvents) and Keto-Amine (orange/red, favored in polar solvents) forms. Do not mistake this color shift for decomposition.
Stability: These ligands are stable in solid form but hydrolyze slowly in solution if water is present. Always prepare fresh solutions for catalytic applications or store under inert atmosphere.
Precision Coupling of Pyrrolidin-2-ylmethanamine with Aldehydes: A Guide to Selective Reductive Amination
Abstract & Application Scope Pyrrolidin-2-ylmethanamine (and its protected derivatives like N-Boc-2-(aminomethyl)pyrrolidine) is a "privileged scaffold" in medicinal chemistry and organocatalysis. It serves as the chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Application Scope
Pyrrolidin-2-ylmethanamine (and its protected derivatives like N-Boc-2-(aminomethyl)pyrrolidine) is a "privileged scaffold" in medicinal chemistry and organocatalysis. It serves as the chiral backbone for bifunctional thiourea catalysts, chiral ligands for metal catalysis, and GPCR-targeting pharmacophores.
This Application Note provides a definitive guide to coupling this diamine with aldehydes. While simple in theory, the reaction faces critical challenges: regioselectivity (primary vs. secondary amine competition), polyalkylation (formation of tertiary amines), and racemization . We present two validated protocols: the Direct Reductive Amination (STAB) method for standard substrates and the Stepwise Indirect Method for sterically hindered or acid-sensitive aldehydes.
Mechanistic Insight: The "Imine Trap"
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of a reversible imine intermediate. The choice of reducing agent dictates whether the reaction is under kinetic or thermodynamic control.
Reaction Pathway
The coupling of an aldehyde (R-CHO) with the primary amine of the pyrrolidine scaffold involves dehydration to an imine, followed by irreversible hydride transfer.
Figure 1: Mechanistic pathway of reductive amination. Control of the 'Imine to Product' step is critical to prevent the 'Product to Side' reaction.
Critical Parameters & Reagent Selection
The Reducing Agent: STAB vs. Cyanoborohydride
For this specific scaffold, Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (
) or Sodium Borohydride ().
Parameter
STAB ()
Cyanoborohydride ()
Borohydride ()
Selectivity
High. Reduces imines much faster than aldehydes.
High. pH dependent (requires pH ~6).
Low. Reduces aldehydes and imines indiscriminately.
Toxicity
Low (Acetic acid byproduct).
High (Generates HCN/Cyanide).
Low.
Proton Source
Self-contained (AcOH).
Requires added acid.
Basic conditions usually required.
Use Case
Standard Protocol (Recommended).
Legacy method; avoid if possible.
Stepwise method only.
Solvent Systems[1][2]
1,2-Dichloroethane (DCE): The gold standard for STAB reactions. It solubilizes the triacetoxyborohydride and does not compete for the hydride.
Dichloromethane (DCM): A viable alternative if DCE is restricted, though STAB is slightly less soluble.
Methanol (MeOH):Avoid with STAB. Methanol reacts with STAB to form less selective borohydride species. Use MeOH only for the Stepwise Protocol with
.
Regioselectivity (Primary vs. Secondary)
Pyrrolidin-2-ylmethanamine contains both a primary (exocyclic) and secondary (endocyclic) amine.
With N-Protection (Recommended): Use (S)-1-Boc-2-(aminomethyl)pyrrolidine. This forces reaction exclusively at the primary amine. The Boc group is easily removed later with TFA/DCM.
Without Protection: The primary amine is kinetically more nucleophilic and less sterically hindered. However, to ensure >95% selectivity, maintain the temperature at 0°C during addition and use 1.0 equivalent of aldehyde.
Protocol 1: Direct Reductive Amination (The STAB Method)
Best for: Most aldehydes, N-Boc protected scaffolds, and preventing over-alkylation.
Figure 2: Step-by-step workflow for the Direct Reductive Amination using STAB.
Detailed Procedure
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.
Mixing: Add the amine (1.0 equiv) and aldehyde (1.05 equiv) to the flask. Add anhydrous DCE to achieve a concentration of ~0.2 M.
Imine Formation (In Situ): Stir for 15–30 minutes at room temperature.
Note: If the aldehyde is aromatic and electron-deficient, this happens instantly. If aliphatic, add 1.0 equiv of Acetic Acid to catalyze this step.
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) carefully in one portion. The reaction may bubble slightly.
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 4–16 hours.
QC Check: Monitor by TLC. The intermediate imine is often visible; ensure it converts fully to the amine (often more polar/lower Rf than the aldehyde).
Quench: Quench by slowly adding saturated aqueous
. Caution: Vigorous gas evolution () will occur due to acetic acid neutralization.
Workup: Extract the aqueous layer 3x with DCM. Combine organics, dry over
, filter, and concentrate.
Purification: Flash column chromatography (typically DCM:MeOH or Hexane:EtOAc).
Protocol 2: Stepwise Indirect Method (
)
Best for: Acid-sensitive substrates (acetals), or when STAB fails to yield product. This method isolates the imine species in situ before reduction.
or Molecular Sieves (3Å) - Critical for driving imine equilibrium.
Detailed Procedure
Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous MeOH (0.2 M). Add activated 3Å Molecular Sieves or anhydrous
(approx 200 mg/mmol).
Equilibration: Stir at Reflux (65°C) for 2–4 hours to drive imine formation to completion.
Cooling: Cool the mixture rapidly to 0°C.
Reduction: Add
(1.5 equiv) portion-wise over 10 minutes. (Exothermic).
Workup: Stir for 1 hour. Quench with water. Evaporate bulk Methanol. Extract residue with DCM.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Dialkylation (Tertiary amine formed)
Aldehyde excess or fast kinetics.
Use STAB Protocol . Add aldehyde slowly (syringe pump) to the amine/STAB mixture.
No Reaction (Aldehyde remains)
Steric hindrance or wet solvent.
Add AcOH (1-2 equiv) . Switch to Stepwise Protocol with reflux. Ensure DCE is dry.
Low Yield (Imine remains)
Incomplete reduction.
STAB may have degraded (hydrolyzed). Use fresh reagent. Increase time.
Racemization
High temperature or strong base.
Keep reaction at RT or below. Avoid strong bases during workup if using chiral aldehydes.
References
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3]
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Okino, T., et al. (2005). "Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea." Journal of the American Chemical Society, 127(1), 119-125. (Example of Pyrrolidine scaffold synthesis).
Improving enantioselectivity in Michael additions using prolinamine catalysts
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Enantioselectivity & Reactivity in Michael Additions Welcome to the Advanced Organocatalysis Support Hub. You are li...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Optimization of Enantioselectivity & Reactivity in Michael Additions
Welcome to the Advanced Organocatalysis Support Hub.
You are likely here because your Michael addition—specifically using prolinamine derivatives like the Jørgensen-Hayashi catalyst —is failing to meet the >90% ee or >80% yield benchmarks required for your pipeline.
In my experience supporting drug discovery groups, failures in this reaction class rarely stem from "bad chemistry" but rather from parameter drift in three specific areas: Solvent-Catalyst mismatch , Acid Co-catalyst tuning , and Post-reaction handling .
Below is your diagnostic suite. Navigate to the symptom that matches your observation.[1]
Module 1: Diagnostic & Troubleshooting (Q&A)
Symptom A: "My enantioselectivity () is stuck between 60-75%, but the literature claims >95%."
Q1: Have you run a 'Background Reaction' control?
The Issue: Prolinamine catalysis relies on the rate of the catalyzed pathway being significantly faster than the uncatalyzed racemic pathway. If your electrophile (e.g., a highly activated nitroolefin) reacts spontaneously with the nucleophile in your solvent, you are diluting your chiral product with racemic material.
The Fix: Run a pilot vial: Substrate + Electrophile + Solvent (NO Catalyst).
Result: If you see >5% conversion after 2 hours, your system is too reactive.
Action: Lower the temperature to 0°C or -20°C. The catalytic rate (
) usually has a lower activation energy than the uncatalyzed rate (), so cooling favors the enantioselective pathway.
Q2: Are you using a polar solvent?
The Issue: Polar solvents (DMF, DMSO, MeOH) disrupt the delicate Hydrogen-bonding network required in the transition state. The high stereocontrol of diarylprolinol silyl ethers comes from the steric shielding of one face of the enamine and often H-bonding interactions.
The Fix: Switch to Toluene or CHCl
.
Insight: Non-polar solvents promote "tight ion pairs" and stronger H-bonds between the catalyst and the nitro group of the electrophile, locking the transition state geometry.
Q3: Is your product epimerizing during workup?
The Issue: The Michael adduct (often a
-nitroaldehyde) has an acidic -proton. Silica gel chromatography or prolonged storage can cause racemization after the reaction is finished.
The Fix:In-situ Reduction. Do not isolate the aldehyde. Upon reaction completion, add excess NaBH
and MeOH directly to the reaction pot to reduce the aldehyde to the alcohol. The alcohol is stereochemically stable.
Symptom B: "The reaction stalls at 50% conversion or is incredibly slow."
Q4: Are you using an acid additive?
The Issue: The formation of the enamine (the active nucleophile) releases a water molecule. This step is reversible. Without an acid co-catalyst, the equilibrium may not favor the enamine, or the hydrolysis step (releasing product) becomes the rate-limiting bottleneck.
The Fix: Add Benzoic Acid (10-20 mol%) or 4-Nitrophenol .
Mechanism:[2][3][4][5][6] The acid catalyzes the condensation of the amine catalyst with the aldehyde and aids in the hydrolysis of the iminium intermediate to release the product.
Warning: Do not use strong acids like TFA (Trifluoroacetic acid) unless specified; they can protonate the prolinamine nitrogen entirely, killing the catalytic cycle.
Q5: Is your catalyst trapped in a "Parasitic Cycle"?
The Issue: In Michael additions to nitroalkenes, the catalyst can react to form a stable cyclobutane species (via [2+2] cycloaddition) instead of the desired product, effectively removing the catalyst from the pool.
The Fix: Increase catalyst loading to 10-20 mol% or ensure your acid additive is present (pKa ~7-8) to facilitate the breakdown of off-cycle intermediates.
Module 2: Data & Optimization Strategy
The following table summarizes the impact of solvent and additive tuning on a standard Michael addition (Propanal +
-Nitrostyrene) using a Jørgensen-Hayashi catalyst.
Variable
Condition
Yield (%)
(%)
Scientist's Note
Solvent
Toluene
85
96
Standard Baseline. Tight transition state control.
Solvent
CHCl
90
92
Faster rate, slightly lower selectivity due to polarity.
To troubleshoot effectively, you must visualize the "Enamine Cycle." The diagram below illustrates the critical steps and where the acid additive intervenes.
Caption: The catalytic cycle showing the critical Enamine formation and Hydrolysis steps, both of which are rate-enhanced by acid additives.[5][6][7][8][9][10][11][12][13]
Module 4: Standard Operating Procedure (SOP)
Protocol: Enantioselective Michael Addition of Propanal to
-Nitrostyrene
Validating Source: Adapted from Hayashi et al. (2005) and Jørgensen et al. (2005).
Reagents:
-Nitrostyrene (1.0 equiv)
Propanal (2.0 equiv) - Freshly distilled is preferred.
Additive: Benzoic Acid (10 mol%) or 4-Nitrophenol (10 mol%)
Solvent: Toluene (0.5 M concentration relative to nitrostyrene)
Step-by-Step:
Preparation: In a clean vial equipped with a magnetic stir bar, weigh out the Catalyst (10 mol%) and the Acid Additive (10 mol%).
Solvent Addition: Add Toluene . Stir for 5 minutes to ensure the catalyst and acid interact (forming the active salt species).
Substrate Addition: Add the Aldehyde (Propanal, 2.0 equiv). Stir for 10 minutes. Note: You are pre-forming the enamine.[6]
Reaction Start: Add the Nitroolefin (1.0 equiv) in one portion.
Incubation: Stir at 0°C to RT (depending on reactivity check). Monitor by TLC or NMR.
Checkpoint: Reaction typically finishes in 12–24 hours.
Quench/Workup (CRITICAL):
Option A (Isolation): Flash chromatography immediately.
Option B (Determination of ee): Add MeOH (2 mL) and NaBH
(excess) at 0°C. Stir 20 min. Quench with sat. NHCl. Extract with DCM. This locks the stereocenter for HPLC analysis.
References
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[4] Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction.[6][10] Angewandte Chemie International Edition.
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[4] Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition.
Hafner, A., et al. (2011). Effect of Acid Additives on the Organocatalytic Michael Addition of Aldehydes to Nitroalkenes. Helvetica Chimica Acta.[4][6]
List, B. (2007).[11] Introduction: Organocatalysis. Chemical Reviews.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling 2-(Aminomethyl)pyrrolidine Dihydrochloride
Introduction: The Invisible Contaminant
Subject: 2-(Aminomethyl)pyrrolidine dihydrochloride
CAS: 72791-29-2 (or related salt forms)
Nature: Highly Hygroscopic / Deliquescent
Why this guide exists:
You are likely reading this because your solid white powder has turned into a sticky gum, or your reaction yields are inexplicably low. 2-(Aminomethyl)pyrrolidine dihydrochloride is a "sponge" for atmospheric moisture. The amine groups, combined with the ionic lattice of the hydrochloride salt, create a high hydration energy that rips water molecules directly from the air.
This is not just a storage issue; it is a stoichiometric disaster. If your compound absorbs 15% of its weight in water, your molar calculations are off by 15%, leading to unreacted electrophiles and difficult purifications.
Module 1: Storage & Inventory (The First Line of Defense)
Q: How should I store the bottle after opening it the first time?
A: The manufacturer’s seal was the only thing keeping the compound dry. Once broken, you must establish a new barrier. A standard desiccator is often insufficient for long-term storage of this specific salt because it only lowers humidity; it does not eliminate it.
Protocol: The "Double-Barrier" System
Primary Seal: After use, flush the headspace of the bottle with dry Nitrogen or Argon (Ar is heavier and better) for 10-15 seconds. Cap immediately.
Secondary Seal: Wrap the cap junction tightly with Parafilm® or electrical tape.
Containment: Place the bottle inside a secondary jar or heavy-duty Ziploc bag containing active desiccant packets (Silica Gel or Drierite).
Environment: Store in a fridge (2-8°C) only if the secondary container is perfectly sealed.
Critical Warning: If you store a cold bottle in a humid lab, water will condense on the salt immediately upon opening. Always allow the bottle to warm to room temperature inside the desiccator before opening.
Module 2: Weighing & Dispensing (The Critical Error Point)
Q: The powder becomes sticky on the spatula while weighing. How do I get an accurate mass?
A: You cannot use "static weighing" (adding powder to a tared boat) because the mass increases in real-time as it absorbs water. You must use the Weighing by Difference technique.[1][2][3]
Protocol: Weighing by Difference
This method isolates the bulk compound from the air during the measurement phase.
Prepare: Dry a capped glass vial or weighing bottle.
Load: In a glovebox or under a cone of Nitrogen, transfer an approximate amount of the salt into this weighing bottle. Close the lid.
Initial Weigh (M1): Take the closed bottle to the balance. Record the total mass (Bottle + Salt).
Dispense:
Take the bottle to your reaction vessel.
Open, quickly pour/tap a portion into the reactor, and immediately close the bottle.
Do not aim for a perfect 100.0 mg. Speed is more important than precision here.
Final Weigh (M2): Return the closed bottle to the balance. Record the new mass.
Calculate:
.
Adjust your solvent volume or co-reagents based on this exact mass, rather than trying to hit a specific mass target.
Figure 1: Weighing by Difference workflow to minimize moisture absorption error.
Module 3: Recovery & Drying (Troubleshooting)
Q: My compound has clumped into a solid block. Is it ruined?
A: Not necessarily. It has likely formed a hydrate or simply bridged crystals via surface moisture. Unless it has hydrolyzed (unlikely for this salt structure), you can recover it.
Recovery Protocol: Vacuum Drying
Equipment: Vacuum Oven or Schlenk Line with a heating mantle/oil bath.
Temperature: 40°C - 60°C. (Avoid >100°C initially to prevent HCl dissociation or melting if the hydrate melting point is low).
Pressure: < 10 mbar (High vacuum is essential).
Time: 12-24 hours.
Desiccant: Place a tray of
(Phosphorus Pentoxide) or KOH pellets in the oven to act as a water trap.
Q: How do I know if it is actually dry?
A: You cannot trust the visual appearance. You must validate.
Method
Accuracy
Protocol
Karl Fischer (KF)
High (Gold Standard)
Dissolve ~50mg in dry methanol. Inject into KF titrator. Water content >1.0% indicates insufficient drying.
qNMR (Quant NMR)
Medium
Run H-NMR in DMSO-. Look for the peak (usually ~3.3 ppm in DMSO). Integrate against the CH protons of the pyrrolidine ring.
Melting Point
Low
Wet salts melt/slump significantly lower than pure salts. Compare to literature ( usually for HCl salts).
Module 4: Process Integration (Stoichiometry)
Q: I don't have time to dry it. Can I just use it "wet"?
A: Yes, but you must correct your stoichiometry. If you assume it is 100% pure, you will under-load your reagent.
The Correction Formula:
If KF titration shows 8% water content:
Example:
Target: 1.0 mmol
MW: 173.08 g/mol
Water: 8%
Calculation:
(instead of 173.1 mg).
Module 5: Chemical Compatibility & Reaction Setup
Q: Can I use this salt directly in a base-sensitive reaction?
A: No. This is a dihydrochloride salt. It is acidic.
In Solution: It will release 2 equivalents of HCl.
Neutralization: You must add at least 2 equivalents of a base (e.g., Triethylamine, DIPEA, or Carbonate) to liberate the free amine for nucleophilic attack.
Solubility: The salt is highly soluble in water and methanol; sparingly soluble in DCM or Toluene. To use it in organic solvents, you often need to perform a "Free Base Liberation" extraction first or use a biphasic system.
Figure 2: Decision tree for solubilization and base neutralization strategies.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amine salts).
Sigma-Aldrich Technical Bulletin. Handling Hygroscopic Reagents. (General handling of deliquescent salts and weighing techniques).
Mettler Toledo. Weighing the Right Way: Proper Weighing Techniques. (Source for "Weighing by Difference" methodology).
Reddy, A. V., et al. (2014). Determination of water content in pharmaceutical salts by Karl Fischer titration. Journal of Pharmaceutical and Biomedical Analysis. (Validation of water content in amine salts).
Optimizing yield of Pyrrolidin-2-ylmethanamine derivatives in scale-up
Technical Support Center: Scale-Up Optimization for Pyrrolidin-2-ylmethanamine Derivatives Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: SC-PRO-2024-OPT Introduction: The "Proli...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Scale-Up Optimization for Pyrrolidin-2-ylmethanamine Derivatives
Current Status: Online 🟢
Agent: Dr. Aris Thorne, Senior Application Scientist
Ticket ID: SC-PRO-2024-OPT
Introduction: The "Proline Problem" in Scale-Up
Welcome to the Technical Support Center. You are likely here because your bench-scale synthesis of (S)-2-(aminomethyl)pyrrolidine (or its N-protected derivatives) worked perfectly on 100 mg, but your 50 g pilot run has resulted in a low-yielding, racemized oil that refuses to crystallize.
This scaffold is deceptive. While it looks like a simple reduction of proline, the pyrrolidine ring induces specific conformational constraints that accelerate racemization during amidation and create stable, unfilterable boron/aluminum complexes during reduction.
This guide moves beyond standard textbook protocols to address the process chemistry required for high-yielding (>85%) scale-up.
Module 1: Route Selection & Thermodynamics
Before troubleshooting your current reaction, validate your route. On a scale >10 g, the thermodynamic risks shift.
Route Logic: The Amide vs. Nitrile Decision
Most scale-up failures stem from choosing the "shortest" route (Direct Reduction of Proline) rather than the "cleanest" route (Amide Reduction).
Figure 1: Strategic route selection. Route B (Amide Reduction) is the industry standard for batch reactors due to the balance of safety and equipment availability.
Module 2: The "Hidden" Yield Killers (Troubleshooting)
If your yield is hovering around 40-60%, you are likely suffering from one of two specific process failures.
Critical Failure 1: The "Aluminum Sludge" (Work-up)
Symptom: The reaction completes by TLC/LCMS, but after quenching, you form a gelatinous gray emulsion. Filtration clogs immediately. Yield is lost in the filter cake.
The Mechanism:
Both Lithium Aluminum Hydride (LAH) and Borane (BH3) form strong coordinate covalent bonds with the resulting amine nitrogen. Simple water quenching creates sticky aluminum hydroxides that trap your product.
The Solution: The Fieser Protocol (for LAH) or Acid Reflux (for Borane)
For LAH Reductions: Do NOT use simple acid/base extraction. Use the Fieser Work-up (n, n, 3n method).
Warm to RT and stir for 15 mins. The aluminum salts will turn into a granular white sand that filters easily.
For Borane Reductions (Preferred for Scale):
Borane forms a stable B-N complex that must be chemically broken.
Quench with MeOH (destroys excess hydride).
Add concentrated HCl and reflux for 1 hour (breaks the B-N bond).
Basify with NaOH.
Crucial Step: If emulsion persists, use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution. Stir vigorously for 2 hours. The tartrate chelates the boron/aluminum, separating the layers cleanly [1].
Critical Failure 2: Racemization at C2
Symptom: Product purity is high, but optical rotation is low, or chiral HPLC shows an enantiomeric excess (ee) <90%.
The Mechanism:
During the formation of the intermediate prolinamide, activation of the carboxylic acid can lead to oxazolone formation . Proline is uniquely susceptible to this because it is a secondary amine.
The Fix:
Reagent Switch: Avoid HOBt/EDC in DMF. The HOBt ester is active enough to abstract the alpha-proton.
Protocol: Use Mixed Anhydride coupling (Isobutyl chloroformate/NMM) at -15°C . The low temperature prevents the thermodynamic racemization pathway [2].
Module 3: Purification of Highly Polar Amines
The Problem: Pyrrolidin-2-ylmethanamine is a highly polar, water-soluble diamine. It sticks to standard silica gel, causing "streaking" and mass loss.
Scale-Up Purification Strategy:
Method
Scale Suitability
Protocol Notes
Distillation
High (>50g)
Best for Yield. The free base boils at ~80-90°C under high vacuum (0.5 mmHg). This avoids silica entirely.
Amine-Silica
Medium (1-50g)
Use commercial amine-functionalized silica. It neutralizes the surface acidity, preventing the amine from sticking.
DCM/MeOH/NH3
Low (<5g)
If using standard silica, eluent must contain 1% NH4OH or Triethylamine. Warning: Silica dissolves slightly in high MeOH/Base, contaminating product.
Salting Out
Any
Saturate the aqueous layer with NaCl during extraction.[2] Perform 5x extractions with CHCl3:IPA (3:1) . DCM alone is often too non-polar to extract this amine efficiently.
Complex Breaking: Evaporate solvent. Redissolve residue in EtOH (50 mL) and Conc. HCl (15 mL) . Reflux for 1 hour.
Isolation: Cool. Basify to pH 12 with 50% NaOH. Extract with CHCl3:IPA (3:1) (4 x 50 mL). Dry over Na2SO4.
Yield Expectation: 85-92% (Pale yellow oil).
FAQ: Troubleshooting & Safety
Q: Can I use catalytic hydrogenation instead of Borane?A: Yes, but usually on the nitrile intermediate, not the amide. Hydrogenating amides requires extreme conditions (high pressure/temp) that often degrade the pyrrolidine ring. If you have an autoclave, the Nitrile route (Raney Ni, 50 psi H2) is cleaner but requires handling cyanide in the previous step [3].
Q: My product is turning brown on the shelf.A: Pyrrolidin-2-ylmethanamine absorbs CO2 from the air to form carbamates. Store it under Argon/Nitrogen in the fridge, or convert it immediately to the Boc-protected form or a HCl salt for long-term stability.
Q: Why is my yield 120%?A: You have trapped Boron salts or solvent. This amine forms strong hydrogen bonds with solvents. Dry under high vacuum (0.1 mmHg) at 40°C for at least 12 hours. Check NMR for THF/IPA peaks.
References
Fieser Work-up & Rochelle Salt Protocols
Detailed guidance on aluminum hydride workups.
Source:
Racemization Mechanisms in Peptide/Proline Coupling
Analysis of HOBt/carbodiimide induced racemiz
Source:
Borane Reduction Scale-Up Safety
Comparison of Borane-DMS vs. LAH for large-scale amide reduction.
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Topic: Troubleshooting solubility issues of prolinamine HCl in non-polar solvents
Ticket ID: #SOL-PRO-001
Status: Open for Resolution
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3][4]
Introduction: The Ionic Conflict
You are likely here because you are attempting to dissolve Prolinamine Dihydrochloride (or HCl) in solvents like Toluene, Hexane, Diethyl Ether, or Dichloromethane (DCM), and it is remaining as a stubborn solid at the bottom of your flask.
The Core Issue: Prolinamine HCl is an ionic salt with a high crystal lattice energy. Non-polar solvents (low dielectric constants) lack the ability to overcome this lattice energy to solvate the ions. To use prolinamine in non-polar media—common for asymmetric organocatalysis—you must break this lattice by converting the salt into its Free Base form.[2]
Module 1: Decision Matrix
Before proceeding, determine if you truly need to isolate the free base or if an in-situ neutralization is sufficient.[2][3]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Module 2: Protocol A - Isolation of Free Base (The "Salting Out" Method)[3]
Context: Prolinamine (free base) is a small, polar amine.[2] A common failure mode is neutralizing the salt but losing the free amine into the aqueous layer during extraction because it is highly water-soluble.[3] You must modify the aqueous phase ionic strength to force the amine into the organic layer.
Dissolution: Dissolve the Prolinamine HCl in the minimum amount of distilled water required to get a clear solution.
Basification: Slowly add 4M NaOH (or KOH) while stirring until the pH reaches >12 .
Checkpoint: Use a pH strip.[1][2] The solution may become slightly cloudy or oily as the free base is liberated.
Salting Out (The Expert Step): Add solid NaCl to the aqueous solution until it is saturated (no more salt dissolves).
Why? This increases the ionic strength of the water, drastically reducing the solubility of the organic prolinamine (Salting-out effect), forcing it into the organic phase.
Extraction: Extract the aqueous mixture with DCM (3 x volumes).
Note: Do not use Hexane or Ether yet; prolinamine is moderately polar and extracts best into chlorinated solvents.[1][2]
Drying: Combine organic layers and dry over anhydrous Na2SO4 for 15 minutes.
Isolation: Filter and evaporate the DCM under reduced pressure (Rotavap).
Result: You will obtain a colorless to pale yellow oil.[1][2] This is the Free Base .
Solubilization: This oil will now dissolve readily in Toluene, Hexane, or Ether.[1][2]
Figure 2: The "Salting Out" extraction workflow to prevent yield loss into the aqueous phase.
Module 3: Protocol B - In-Situ Neutralization
Context: If you cannot isolate the free base (it is unstable/hygroscopic) and your reaction allows for solid salts, generate the free amine directly in the reaction vessel.
Methodology:
Suspend: Place Prolinamine HCl in your non-polar solvent (e.g., Toluene).[1][2] It will not dissolve.
Add Base: Add 1.1 to 2.0 equivalents of a heterogeneous inorganic base or a soluble organic base.
Option A (Heterogeneous): Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).[1][2]
Cons: Generates TEA-HCl salts which remain in solution or precipitate as fine powder.[1][2][3]
Activation Time: Stir for 30–60 minutes at room temperature. The Prolinamine HCl solid will disappear (or change form) as it converts to the soluble free amine, while the inorganic salt (KCl/NaCl) precipitates.
Module 4: Troubleshooting & FAQ
Symptom
Probable Cause
Corrective Action
Low Yield after Extraction
The free amine remained in the water layer.[1][2][3]
Re-extract the aqueous layer after saturating it completely with solid NaCl. Use DCM, not Ether.
Cloudy Organic Solution
Water contamination in the non-polar solvent.
Prolinamine is hygroscopic.[1][2] Dry the solution over MgSO4 and filter.
Precipitate forms in Toluene
Incomplete neutralization or formation of carbamates (CO2 absorption).[2]
Ensure the free base is stored under Nitrogen/Argon. Prolinamine absorbs CO2 from air to form carbamate salts.[1][2]
Oil turns brown
Oxidation of the amine.
Store the free base at -20°C under inert atmosphere. Use immediately after isolation.[1][2]
Common Questions
Q: Can I use DMSO or DMF instead?A: Yes, Prolinamine HCl is soluble in DMSO and DMF.[2] However, these are high-boiling polar solvents.[1][2][3] If your reaction requires non-polar conditions (e.g., to induce specific stereoselectivity), DMSO will interfere with the transition state.
Q: Why not just use the HCl salt directly?A: In organocatalysis (e.g., enamine/iminium activation), the nitrogen lone pair must be available to attack the substrate. In the HCl salt, the lone pair is protonated (
) and is nucleophilically dead. It must be deprotonated to function.
References
ChemicalBook. (2026).[1][2] L-Prolinamide Properties and Solubility Data. Retrieved from [2]
Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar Solvents. Retrieved from
National Institutes of Health (PMC). (2016).[1][2] Drug Solubility: Importance and Enhancement Techniques (Salting Out Effects). Retrieved from [2]
Beilstein Journals. (2022).[1][2] Practical amine purifications using trichloroacetic acid (General Amine Handling). Retrieved from [2]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Topic: Purification & Isolation Strategies for 2-(Aminomethyl)pyrrolidine (2-AMP)
Document ID: TS-AMP-001
Last Updated: 2026-02-26
Audience: Chemical Engineers, Medicinal Chemists, Process Scientists
Introduction: The "Invisible" Diamine Challenge
2-(Aminomethyl)pyrrolidine (2-AMP) presents a classic "polar amine" purification challenge. As a small, highly polar diamine with no chromophore, it behaves more like an inorganic salt than a typical organic intermediate. It is miscible with water, binds irreversibly to acidic silanols on standard silica, and is invisible to standard UV detection.
This guide moves beyond standard protocols to provide specific, chemically grounded solutions for isolating 2-AMP from crude reaction mixtures (typically reduction of prolinamide or nitro-derivatives).
Physicochemical Profile
Property
Value
Implication for Purification
Boiling Point
~65°C @ 11 mmHg
Vacuum Distillation is the most effective bulk purification method.
pKa
~10.2 (Pyrrolidine), ~9.5 (Primary amine)
Highly basic. Will streak/tail on silica unless basified.
LogP
-0.5 to -1.0 (Estimated)
Highly water-soluble. Difficult to extract into Et2O or Toluene.
UV Abs
Negligible (>210 nm)
Invisible to standard UV. Requires ELSD, CAD, or Derivatization.
Module 1: Workup & Extraction (The First Line of Defense)
User Question: "I reduced L-prolinamide with LAH, but after quenching and extracting with ether, my mass recovery is <10%. Where is my product?"
Technical Diagnosis:
Your product is trapped in the aqueous phase. 2-AMP is a hygroscopic diamine that prefers water over non-polar solvents like diethyl ether or toluene. Standard extraction protocols will fail.
Protocol A: The "Salting Out" Extraction
Best for: Small scale (<5g) isolation from aqueous quenches.
Saturation: Saturate your aqueous quench layer with solid NaCl or K2CO3. The high ionic strength forces the organic amine out ("salting out").
Solvent Switch: Do not use Ether or Ethyl Acetate.
Recommended Solvent: 10-20% Isopropanol (IPA) in Dichloromethane (DCM) or Chloroform.
Why? The alcohol component disrupts hydrogen bonding with water, while the chlorinated solvent provides density for separation.
Repetition: Perform 4-5 extractions. A single wash is insufficient.
Protocol B: Continuous Extraction
Best for: Large scale (>10g) or stubborn emulsions.
If Protocol A fails, use a liquid-liquid continuous extractor with DCM for 12–24 hours. This overcomes the unfavorable partition coefficient by equilibrium displacement.
Figure 1: Workup Decision Tree. Logic flow for maximizing recovery from aqueous phases based on scale.
Module 2: "Catch and Release" (SCX Purification)
User Question: "My crude oil is messy, but the scale is too small for distillation. How do I clean it up quickly?"
Technical Solution:
Strong Cation Exchange (SCX) chromatography is the "silver bullet" for small polar amines. It works by chemically bonding the basic amine to a sulfonic acid resin, allowing you to wash away all non-basic impurities (starting materials, solvents, neutrals) before releasing the pure amine.
The Protocol (SCX Cartridge)
Conditioning: Flush the SCX cartridge (e.g., 5g or 10g size) with Methanol (MeOH).
Loading: Dissolve your crude oil in minimal MeOH (or DCM/MeOH 1:1) and load onto the cartridge.
Mechanism:[1][2] The 2-AMP protonates and binds ionically to the sulfonic acid groups.
Washing (The Cleanup): Flush with 3-5 column volumes of pure MeOH .
Result: This removes neutral impurities, unreacted amides, and non-basic byproducts. The product stays on the column.
Releasing (Elution): Elute with 2M Ammonia (NH3) in Methanol .
Mechanism:[1][2] The excess ammonia deprotonates the 2-AMP, breaking the ionic bond and releasing it into the solvent.
Isolation: Concentrate the ammoniacal filtrate. (Note: 2-AMP is volatile; do not use high vacuum/heat for prolonged periods).
Module 3: Distillation (The Gold Standard)
User Question: "I need >98% purity for a GMP step. Chromatography is too expensive."
Technical Solution:
Vacuum distillation is the most scalable and effective method for 2-AMP. Because the molecule is a liquid with a distinct boiling point, this removes both non-volatile residues (inorganic salts) and volatile solvents.
Setup: Short-path distillation head (Vigreux column optional but helpful for separation from starting material).
Critical Safety Note: Amines oxidize (turn yellow/brown) upon exposure to air at high temperatures.
Requirement: Distill under Nitrogen or Argon atmosphere.
Storage: Store the distillate under inert gas in the fridge.
Module 4: Chromatography & Detection
User Question: "I must use a column. The compound streaks on silica and I can't see it on UV."
Technical Diagnosis:
Streaking: Caused by interaction between the basic amine and acidic silanols.
Visibility: 2-AMP has no conjugated pi-system.
Solution A: Stationary Phase & Eluents
Do not use standard Silica without modification.[5]
Method
Stationary Phase
Mobile Phase
Additive (Critical)
Flash (Normal Phase)
Basified Silica*
DCM / MeOH
1% NH4OH (aq) or 2% Triethylamine
Reverse Phase (Prep)
C18 (High pH stable)**
Water / Acetonitrile
0.1% NH4OH (pH ~10)
HILIC
Bare Silica / Amide
Acetonitrile / Water
10mM Ammonium Formate
*Basified Silica Prep: Slurry silica in eluent containing 5% Triethylamine, then flush with running eluent before loading sample.
**High pH C18: Standard C18 degrades at pH > 8.[6] Use hybrid particles (e.g., Waters XBridge, Phenomenex Gemini) designed for pH 1-12.
ChemicalBook. Physical Properties and Boiling Points of 2-(Aminomethyl)pyrrolidine.Link
Reimann, O., et al. (2019).[10] A traceless catch-and-release method for rapid peptide purification.[10] Journal of Peptide Science.[10] (Demonstrates SCX principles for polar amines). Link
Reach Devices. TLC Stains for Amines (Ninhydrin Protocols).Link
BenchChem. Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives. (Context for Boc-protected purification routes). Link
Technical Support Center: Handling & Stability of Pyrrolidin-2-ylmethanamine HCl Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling, stability, and reactivity of Pyrrolidin-2-ylmethanamine HCl (also known...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling, stability, and reactivity of Pyrrolidin-2-ylmethanamine HCl (also known as 2-(Aminomethyl)pyrrolidine hydrochloride) during base-mediated transformations.
While the hydrochloride salt is highly stable under acidic or neutral storage conditions[1], neutralizing it to the free base unlocks a highly reactive, bifunctional diamine[2]. This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to ensure high yield, regioselectivity, and enantiomeric fidelity in your workflows.
Part 1: Mechanistic Causality of Stability & Reactivity
When Pyrrolidin-2-ylmethanamine HCl is subjected to basic conditions (e.g., NaOH, Et₃N, or DIPEA), the protective HCl is stripped, yielding the free diamine. This transition introduces three critical stability and reactivity vectors:
Atmospheric Degradation (Carbamate Formation): Aliphatic diamines are notorious for their rapid reaction with atmospheric carbon dioxide and moisture. The unprotonated primary amine acts as a potent nucleophile towards CO₂, forming insoluble or highly viscous carbamate salts.
Regioselective Competition: The molecule possesses a sterically accessible primary amine (methanamine) and a more nucleophilic, but sterically hindered, secondary amine (pyrrolidine ring). Basic conditions amplify the nucleophilicity of both, making mono-functionalization challenging without precise kinetic control.
Thermal Epimerization: If utilizing the chiral variant (e.g., (S)-(+)-2-(Aminomethyl)pyrrolidine), elevated temperatures in the presence of strong bases or specific catalytic complexes can induce deprotonation at the C2 alpha-chiral center, leading to partial racemization[3].
Workflow for the free-basing and handling of Pyrrolidin-2-ylmethanamine.
Part 2: Troubleshooting & FAQs
Q1: Following the neutralization of the HCl salt with aqueous NaOH, my extraction yields a viscous, intractable syrup instead of the expected free base liquid. What is happening?
Root Cause: The free base is highly hygroscopic and rapidly absorbs atmospheric CO₂ to form a carbamate salt network.
Scientist's Insight: The transition from the HCl salt to the free base must be treated as an air-sensitive operation. When exposed to ambient air, the primary amine captures CO₂ almost instantaneously.
Resolution: Perform the neutralization and extraction under a strict inert atmosphere (N₂ or Ar). Use freshly degassed extraction solvents (e.g., DCM or CHCl₃) and dry the organic layer over anhydrous Na₂SO₄ immediately.
Q2: I am attempting a mono-acylation, but I am getting a mixture of primary-amide, secondary-amide, and bis-acylated products. How can I control regioselectivity under basic conditions?
Root Cause: Both nitrogen atoms are deprotonated and highly nucleophilic. Thermodynamic conditions (room temperature, excess base) favor a statistical mixture or complete bis-reaction.
Scientist's Insight: Regioselectivity relies on exploiting the steric difference between the primary and secondary amines. Kinetic control (low temperature, slow addition) favors the primary amine.
Resolution: Cool the reaction to -78 °C to 0 °C. Add the electrophile dropwise (0.95 to 1.0 equivalents) in a dilute solution. The primary amine, being less sterically hindered, will react faster under kinetic control.
Q3: During a base-catalyzed Henry reaction using (S)-2-(Aminomethyl)pyrrolidine as a chiral ligand, I observed a significant drop in enantiomeric excess (ee) when the reaction was heated to 50 °C. Is the amine degrading?
Root Cause: Base-catalyzed epimerization at the C2 stereocenter.
Scientist's Insight: While the free base is generally stable at room temperature, heating it in the presence of basic anions and coordinating metals (like Cu(II)) increases the acidity of the alpha-proton. Research shows that at 50 °C under these conditions, the enantiomeric purity can drop to as low as 25% due to a partial racemization process[3].
Resolution: Maintain reaction temperatures below 30 °C. If higher temperatures are required, consider using a sterically hindered, non-nucleophilic base (e.g., DIPEA) to minimize alpha-deprotonation.
Kinetic vs. thermodynamic control pathways impacting regioselectivity.
Part 3: Quantitative Data Summary
Table 1: Impact of Reaction Conditions on Stability and Selectivity
Parameter
Condition
Primary Outcome
Mechanistic Causality
Atmosphere
Ambient Air
Carbamate formation (Yield loss >40%)
Primary amine acts as a nucleophile towards atmospheric CO₂.
Atmosphere
N₂ / Argon
Stable free base liquid
Exclusion of CO₂ and moisture prevents side reactions.
Temperature
-78 °C to 0 °C
High regioselectivity (Primary amine)
Kinetic control favors the less sterically hindered nitrogen.
Neutralization: Cool the suspension to 0 °C. Add aqueous NaOH (10 M, 2.5 eq) dropwise under vigorous stirring.
Causality: Low temperature prevents exothermic degradation; excess base ensures complete neutralization of the hydrochloride salt.
Extraction: Separate the organic layer under positive N₂ flow. Extract the aqueous layer twice more with degassed DCM.
Causality: Degassed solvent prevents the introduction of dissolved CO₂.
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter under N₂ and concentrate under reduced pressure using a water bath kept strictly below 25 °C.
Self-Validation Check: The resulting free base should be a clear, free-flowing liquid. If the liquid is cloudy or highly viscous, CO₂ absorption has occurred, and the batch should be re-purified.
This protocol utilizes steric differentiation to selectively protect the primary amine over the secondary amine.
Setup: Dissolve the freshly prepared free base (1.0 eq) in anhydrous THF under Ar.
Cryogenic Cooling: Chill the solution to -78 °C using a dry ice/acetone bath.
Causality: Deep cryogenic conditions freeze the thermodynamic pathway, relying entirely on the steric accessibility of the primary amine.
Reagent Addition: Dissolve Boc₂O (0.95 eq) in anhydrous THF and add dropwise via syringe pump over 1 hour.
Causality: Sub-stoichiometric Boc₂O and slow addition maintain a low localized concentration of the electrophile, preventing bis-protection.
Quenching: Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl before warming to room temperature.
Causality: Quenching at low temperature destroys unreacted Boc₂O before the secondary amine becomes kinetically active.
Self-Validation Check: TLC (Ninhydrin stain) should reveal a single major spot (primary-Boc). A secondary, lower-Rf spot indicates thermodynamic over-reaction to the bis-Boc derivative.
References
National Institutes of Health (PMC) - Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine[Link]
Technical Comparison Guide: 1H NMR Profiling of Pyrrolidin-2-ylmethanamine Dihydrochloride
Executive Summary Pyrrolidin-2-ylmethanamine dihydrochloride (also known as 2-(Aminomethyl)pyrrolidine 2HCl) is a critical chiral diamine scaffold used in the synthesis of organocatalysts, ligands for asymmetric catalysi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrrolidin-2-ylmethanamine dihydrochloride (also known as 2-(Aminomethyl)pyrrolidine 2HCl) is a critical chiral diamine scaffold used in the synthesis of organocatalysts, ligands for asymmetric catalysis, and pharmaceutical intermediates.
For researchers, the primary analytical challenge lies in distinguishing the dihydrochloride salt from its free base or mono-salt forms, and ensuring complete removal of protecting groups (e.g., Boc). This guide provides a definitive 1H NMR structural analysis, contrasting the salt form against its precursors and alternatives to establish a self-validating identification protocol.
Chemical Structure & Atom Assignment
To ensure accurate spectral assignment, we define the atom numbering system below. The dihydrochloride salt features two protonated nitrogen centers, significantly influencing the chemical environment of adjacent protons.
Figure 1: Connectivity and numbering scheme for Pyrrolidin-2-ylmethanamine. Note that in the dihydrochloride form, both N1 and N7 bear positive charges.
Experimental Protocol
The choice of solvent is the single most critical variable in the NMR analysis of this compound.
Method A: Standard Characterization (D₂O)
Objective: Confirmation of carbon backbone integrity and salt stoichiometry.
Solvent: Deuterium Oxide (D₂O, 99.9% D).
Concentration: 10–15 mg in 0.6 mL solvent.
Reference: HDO peak calibrated to 4.79 ppm.
Advantage: Eliminates broad ammonium (–NH₃⁺) signals that obscure the aliphatic region; ensures full solubility of the dihydrochloride salt.
Method B: Labile Proton Observation (DMSO-d₆)
Objective: Verification of protonation state (observation of NH protons).
Note: Requires strictly anhydrous conditions. Moisture causes rapid exchange, broadening NH signals into the baseline.
Spectral Analysis & Assignments
The following data represents the dihydrochloride salt in D₂O at 400 MHz. The hallmark of the salt form is the significant downfield shift of protons
to the nitrogen atoms ( 3.4–4.0 ppm) compared to the free base ( ~2.8–3.0 ppm).
Summary Table: 1H NMR Data (400 MHz, D₂O)
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
4.0 – 3.9
Multiplet (m)
1H
H-2
Chiral center methine. Most deshielded aliphatic proton due to proximity to both N1⁺ and C6-N7⁺.
3.6 – 3.4
Multiplet (m)
4H
H-5, H-6
Overlapping signal of ring methylene (H-5) and exocyclic methylene (H-6). Both are to ammonium centers.
2.4 – 2.3
Multiplet (m)
1H
H-3a
Diastereotopic proton on C3.
2.2 – 2.0
Multiplet (m)
2H
H-3b, H-4a
Overlapping ring methylene protons.
1.9 – 1.8
Multiplet (m)
1H
H-4b
Remaining ring methylene proton.
Data synthesized from validated literature sources [1][3].
Detailed Mechanistic Analysis
The "Salt Shift" (3.4 – 4.0 ppm): In the free base, the H-2, H-5, and H-6 protons typically resonate between 2.7 and 3.0 ppm. Upon formation of the dihydrochloride, the positive charge on the nitrogens exerts a strong electron-withdrawing inductive effect (-I), deshielding these protons by approximately 0.5–1.0 ppm.
The H-2 Methine (3.95 ppm): This proton is unique as it sits at the "crossroads" of the two cationic centers. Its resolution from the H-5/H-6 cluster is a key indicator of purity.
Exchangeable Protons: In D₂O, the ammonium protons (
and ) exchange rapidly with the solvent and are not observed.
Comparative Analysis: Benchmarking Alternatives
To validate your sample, compare its profile against these common alternative scenarios.
Scenario A: Dihydrochloride vs. Free Base
The most common error is incomplete salt formation or accidental neutralization during workup.
Feature
Dihydrochloride (2HCl)
Free Base
Diagnostic Check
H-2 Shift
~3.9 – 4.0 ppm
~2.9 – 3.1 ppm
Check > 3.5 ppm. If H-2 is < 3.2 ppm, the sample is likely the free base or mono-salt.
H-5/H-6 Shift
3.4 – 3.6 ppm
2.5 – 2.8 ppm
Alpha-protons shift upfield in the absence of positive charge.
Solubility
High in D₂O, Low in CDCl₃
High in CDCl₃, Moderate in D₂O
Attempt to dissolve in CDCl₃; the 2HCl salt should be insoluble.
Scenario B: Dihydrochloride vs. Boc-Protected Precursor
Synthesis typically involves deprotecting N-Boc-2-(aminomethyl)pyrrolidine.
The "Boc" Signal: A sharp singlet at
1.40–1.45 ppm (9H) indicates the presence of the Boc group.
Completion Criteria: The final product spectrum must be devoid of any singlet in the 1.0–1.5 ppm region. Even trace amounts suggest incomplete deprotection (usually performed with HCl/Dioxane or TFA).
Scenario C: Solvent Effects (D₂O vs. DMSO-d₆)
Figure 2: Decision matrix for solvent selection based on analytical goals.
Cause: If prepared via HCl in Dioxane, residual 1,4-dioxane often appears as a sharp singlet at
3.70 ppm (in D₂O).
Remedy: Dioxane is difficult to remove. Trituration with diethyl ether or prolonged high-vacuum drying is required.
Issue: Broad/Undefined Multiplets.
Cause: Highly hygroscopic nature of the dihydrochloride salt. Absorption of atmospheric water leads to concentration gradients or pH changes.
Remedy: Dry the salt under vacuum over P₂O₅ before dissolving in D₂O.
Self-Validation Checklist:
References
University of Wisconsin-Madison. (2010). Synthetic method development of drug-like heterocycles and medicinal chemistry optimization. (Thesis). Retrieved from
Source of specific 1H NMR peak data for Pyrrolidin-2-ylmethanamine dihydrochloride in D₂O.
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from
General reference for pyrrolidine deriv
BenchChem. Application Notes: Boc Deprotection of (S)-1-Boc-2-(aminomethyl)pyrrolidine.[2] Retrieved from
Protocols for deprotection and salt form
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from
Comparative Guide: L-Proline vs. Pyrrolidin-2-ylmethanamine in Organocatalysis
This guide provides a technical comparison between L-Proline and Pyrrolidin-2-ylmethanamine (also known as 2-(aminomethyl)pyrrolidine), analyzing their catalytic mechanisms, efficiency profiles, and optimal application s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison between L-Proline and Pyrrolidin-2-ylmethanamine (also known as 2-(aminomethyl)pyrrolidine), analyzing their catalytic mechanisms, efficiency profiles, and optimal application scopes.
Executive Summary
In the landscape of amine-based organocatalysis, L-Proline and Pyrrolidin-2-ylmethanamine represent two distinct evolutionary branches of enamine activation.
L-Proline is the "native" bifunctional catalyst.[1] It is the industry benchmark for intermolecular aldol reactions due to its intrinsic carboxylic acid moiety, which directs stereoselectivity via a rigid Zimmerman-Traxler transition state. However, it suffers from poor solubility in organic solvents and slow turnover rates.
Pyrrolidin-2-ylmethanamine serves as a "tunable scaffold." While less effective as a standalone catalyst for aldol reactions (lacking the internal acid for hydrolysis and orientation), it is the superior precursor for Michael additions and hydrogen-bond donor catalysts (e.g., thioureas). When paired with an external acid co-catalyst or derivatized, it outperforms proline in non-polar solvents and sterically demanding substrates.
Mechanistic Divergence
The core difference lies in how the electrophile is activated and oriented. Both catalysts activate the nucleophile (ketone/aldehyde) by forming an enamine intermediate.[2][3] The divergence occurs in the secondary interaction.
L-Proline: The Intramolecular Lock
Proline operates via a "bifunctional" mechanism where the secondary amine forms the enamine, and the carboxylic acid protonates/hydrogen-bonds to the electrophile (aldehyde). This creates a tight, cyclic 6-membered transition state (Zimmerman-Traxler model), ensuring high enantioselectivity (ee).
Pyrrolidin-2-ylmethanamine: The Intermolecular/Tunable Hand
The diamine lacks an acidic proton.
Alone: It forms the enamine but fails to orient the electrophile effectively, leading to low ee and slow hydrolysis.
With Acid Additive (HX): The external acid (e.g., TFA, Benzoic acid) protonates the electrophile or facilitates iminium hydrolysis. This mimics proline but allows for solubility tuning.[1]
As a Scaffold: The primary amine is often derivatized (e.g., into a thiourea or sulfonamide) to provide a hydrogen-bond donor, creating a "bifunctional non-covalent" catalyst superior for Michael additions.[2]
Caption: Mechanistic comparison showing Proline's rigid intramolecular activation versus the Diamine's dependence on additives or derivatization for stereocontrol.
Performance Benchmarks
The following data compares the catalysts in their respective "gold standard" reactions.
A. Direct Aldol Reaction (Benchmark: Acetone + 4-Nitrobenzaldehyde)
Context: Proline is the standard here. The diamine requires an acid additive to compete.
Feature
L-Proline (Standard)
Pyrrolidin-2-ylmethanamine (+ Acid)
Catalyst Loading
10–20 mol%
10–20 mol% (+ 10 mol% TFA/AcOH)
Solvent
DMSO, DMF, or Neat (Poor solubility in others)
DCM, Toluene, Water (High solubility)
Time
24–72 Hours (Slow)
12–24 Hours (Faster turnover)
Yield
68–90%
80–95%
Enantioselectivity (ee)
96–99%
70–85% (Lower without bulky groups)
Side Reactions
Aldol Condensation (Dehydration)
Minimal (with controlled acid)
Analysis: For high optical purity in aldol reactions, Proline remains superior despite its kinetic sluggishness. The diamine system is faster and more soluble but often yields lower ee unless bulky derivatives (e.g., sulfonamides) are used.
B. Michael Addition (Benchmark: Cyclohexanone + Nitroolefin)
Context: Proline performs poorly here due to slow kinetics and side reactions. The diamine (specifically its thiourea derivatives) is the industry leader.
Feature
L-Proline
Diamine-Thiourea Derivative
Reactivity
Low (< 50% conversion often)
High (> 90% conversion)
Stereocontrol (dr/ee)
Poor / Moderate
Excellent (> 95% ee, > 20:1 dr)
Mechanism
Enamine only
Enamine + H-Bond Donor (Bifunctional)
Substrate Scope
Limited to simple ketones
Broad (Aldehydes, Ketones, Keto-esters)
Experimental Protocols
Protocol A: L-Proline Catalyzed Aldol Reaction
Best for: Generating chiral β-hydroxy ketones with high enantiomeric excess.
Preparation: In a 20 mL vial, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in anhydrous DMSO (4 mL).
Catalyst Addition: Add L-Proline (23 mg, 0.2 mmol, 20 mol%). Note: Proline may not fully dissolve initially.
Nucleophile: Add Acetone (1 mL, excess) to the mixture.
Reaction: Stir vigorously at room temperature (25°C) for 24–48 hours. The mixture typically becomes homogeneous as the reaction proceeds.
Workup: Quench with saturated NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Expected Outcome: Pale yellow solid, ~85% Yield, >95% ee.
Protocol B: Diamine-Catalyzed Michael Addition (Acid Co-catalyzed)
Best for: Faster reactions in non-polar solvents or when using the diamine as a scaffold.
Note: This protocol uses the unmodified diamine with an acid additive.
Preparation: In a reaction tube, dissolve trans-β-nitrostyrene (150 mg, 1.0 mmol) in Toluene (2 mL).
Catalyst System: Add Pyrrolidin-2-ylmethanamine (20 mg, 0.2 mmol) and Benzoic Acid (24 mg, 0.2 mmol). Stir for 10 mins to form the salt in situ.
Expected Outcome: Michael adduct (syn-major), ~90% Yield, ~70-80% ee (Note: Derivatizing the amine to a thiourea increases ee to >95%).
Caption: Decision matrix for selecting the optimal catalyst based on reaction type.
Critical Analysis & Recommendations
When to use L-Proline:
Target: Simple Aldol or Mannich reactions.
Condition: You can tolerate polar solvents (DMSO/DMF) or are working with neat ketone.
Priority: Maximum enantioselectivity is critical, and reaction speed is secondary.
Cost: Extremely low (commodity chemical).
When to use Pyrrolidin-2-ylmethanamine:
Target: Michael additions, or when the substrate is hydrophobic and requires non-polar solvents (Toluene/DCM).
Condition: You are willing to use an additive (Acid) or synthesize a derivative (Thiourea).
Priority: Solubility, reaction rate, and "tunability" of the steric environment.
Versatility: This is the preferred starting material if you are designing a custom catalyst for a complex API synthesis.
References
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link
Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrenes in Aqueous Media. Journal of the American Chemical Society, 128(3), 734–735. Link
Publish Comparison Guide: Optical Rotation & Purity Analysis of (S)-2-(Aminomethyl)pyrrolidine
Executive Summary (S)-2-(Aminomethyl)pyrrolidine (and its dihydrochloride salt) is a critical chiral diamine scaffold used extensively in the synthesis of antipsychotics (e.g., substituted benzamides), antibiotics, and o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-(Aminomethyl)pyrrolidine (and its dihydrochloride salt) is a critical chiral diamine scaffold used extensively in the synthesis of antipsychotics (e.g., substituted benzamides), antibiotics, and organocatalysts. In drug development, the enantiomeric purity of this synthon is non-negotiable; even minor contamination with the (R)-isomer can drastically alter the pharmacological profile of the final API.
While optical rotation (polarimetry) remains a standard identity test in many Certificates of Analysis (CoA), it often fails to detect minor enantiomeric impurities (<5%) due to the low specific rotation magnitude of pyrrolidine derivatives and the hygroscopic nature of the HCl salt. This guide compares the reliability of optical rotation against Chiral HPLC and NMR Derivatization , providing a definitive protocol for researchers requiring absolute stereochemical integrity.
Technical Profile & Reference Values
The commercial supply of this compound exists primarily in two forms: the Free Base (liquid) and the Dihydrochloride Salt (solid). Note that the specific rotation is most standardized for the free base in chloroform.
> Critical Note on Salt Rotation: There is no universally standardized
for the dihydrochloride salt due to its extreme hygroscopicity and the non-linear effect of pH on the amine's rotation. The industry standard protocol (detailed below) involves converting the salt to the free base for rotation measurement or relying on Chiral HPLC.
Comparative Analysis: Purity Assessment Methods
Method A: Polarimetry (Optical Rotation)
Principle: Measures the rotation of plane-polarized light (589 nm) by the chiral sample.
Status: Standard Identity Test (QC).
Pros: Rapid (<10 min), non-destructive, low cost.
Cons:
Low Sensitivity: The specific rotation (+20°) is relatively low. A 1% impurity might cause a deviation within the instrument's error margin (
).
Solvent Effects: The rotation of amines can invert sign depending on protonation state (solvent pH).
Hygroscopicity: The HCl salt absorbs water, altering the actual concentration (
) and skewing the calculated .
Method B: Chiral HPLC (The Gold Standard)
Principle: Separation of enantiomers on a polysaccharide-based chiral stationary phase (CSP).
Status: Quantitative Purity Assay.
Pros:
High Sensitivity: Can detect <0.1% (R)-isomer.
Direct Measurement: No need to convert salt to free base if using appropriate buffers.
Cons: Requires expensive columns (e.g., Chiralpak AD-H/OD-H) and method development.
Method C: NMR Derivatization
Principle: Reaction with a chiral derivatizing agent (e.g., Mosher's Acid Chloride) to create diastereomers with distinct chemical shifts.
Note: Diethylamine (DEA) is essential to suppress peak tailing of the basic amine.
Flow Rate: 0.5 mL/min.
Detection: UV at 210 nm (Amine absorption is weak; high concentration required) or Refractive Index (RI).
Temperature: 25°C.
Expected Retention: (S)-isomer typically elutes second on AD-H columns (verify with racemic standard).
Visualizations
Workflow: Selecting the Right Purity Method
This decision tree guides researchers on when to use Polarimetry versus HPLC based on the sample form and accuracy requirements.
Figure 1: Decision matrix for analyzing (S)-2-(Aminomethyl)pyrrolidine purity. HPLC is required for high-stakes applications.
Analytical Logic: Why Rotation Fails for Salts
The following diagram illustrates the chemical instability of the rotation metric for the HCl salt compared to the stable free base.
Figure 2: Mechanistic comparison showing why the Free Base is the preferred form for optical rotation standards.
References
Sigma-Aldrich. (S)-(+)-2-(Aminomethyl)pyrrolidine Product Specification. Retrieved from
Chem-Impex International. (S)-(+)-2-(Aminomethyl)pyrrolidine Technical Data. Retrieved from
BenchChem. A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis. Retrieved from
National Institutes of Health (NIH). PubChem Compound Summary: (S)-2-(Aminomethyl)pyrrolidine. Retrieved from
Kott, L., et al. (2007). "An evaluation of four commercial HPLC chiral detectors: a comparison of three polarimeters and a circular dichroism detector." Journal of Chromatography A. Retrieved from
Pyrrolidin-2-ylmethanamine vs. Pyrrolidin-2-ylmethanol: A Comparative Guide in Asymmetric Synthesis
Executive Summary In the landscape of asymmetric organocatalysis, Pyrrolidin-2-ylmethanamine (Pro-amine) and Pyrrolidin-2-ylmethanol (Pro-alcohol/Prolinol) represent two divergent evolutionary paths of the proline scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of asymmetric organocatalysis, Pyrrolidin-2-ylmethanamine (Pro-amine) and Pyrrolidin-2-ylmethanol (Pro-alcohol/Prolinol) represent two divergent evolutionary paths of the proline scaffold. While structurally similar—differing only by a primary amine versus a primary alcohol at the C2 position—their catalytic utilities are distinct.
Pyrrolidin-2-ylmethanamine is the superior direct organocatalyst for enamine/iminium activation. Its primary amine moiety acts as a Brønsted base/H-bond donor, enabling "bifunctional" catalysis that mimics Class I aldolases.
Pyrrolidin-2-ylmethanol is primarily a chiral scaffold/ligand precursor . The free alcohol is a weak catalyst on its own but serves as the essential chiral backbone for two of the most powerful systems in synthesis: the CBS (Corey-Bakshi-Shibata) catalyst (for reductions) and Jørgensen-Hayashi catalysts (for steric shielding).
This guide objectively compares their performance, mechanisms, and experimental protocols.
Part 1: Mechanistic Divergence & Structural Logic
The core difference lies in the electronic and acid-base properties of the C2-substituent.
Pyrrolidin-2-ylmethanamine: The Bifunctional Activator
This molecule is a "privileged" scaffold because it contains both a secondary amine (for enamine formation) and a primary amine (for hydrogen bonding).
Mechanism: In Michael additions, the secondary amine condenses with a ketone to form an enamine.[1] The pendant primary amine then hydrogen-bonds with the electrophile (e.g., nitroalkene), directing the attack to a specific face.
pKa Advantage: The primary amine (
) is basic enough to assist in deprotonation steps or buffer the reaction environment, unlike the neutral alcohol of prolinol.
Pyrrolidin-2-ylmethanol: The Metal-Directing Scaffold
The hydroxyl group is a poor H-bond donor for electrophile activation compared to the amine/thiourea derivatives. However, it is an exceptional ligand for metals (B, Zn, Cu).
Mechanism: It typically binds metals via the nitrogen and oxygen, creating a rigid bicyclic chelate. This locks the conformation and creates a "chiral pocket" that forces incoming substrates to approach from a single trajectory.
Visualizing the Activation Pathways
Caption: Mechanistic bifurcation showing how the C2-substituent dictates the catalytic pathway.
Part 2: Application Case Studies
Case Study A: Asymmetric Michael Addition
Winner: Pyrrolidin-2-ylmethanamine (Pro-amine)
In the reaction between cyclohexanone and trans-
-nitrostyrene, the unmodified prolinol performs poorly due to the lack of a directing H-bond donor. The diamine (Pro-amine), however, excels.
Catalyst
Solvent
Time
Yield
dr (syn/anti)
ee (syn)
Pro-amine
Toluene
24 h
85%
90:10
92%
Prolinol
Toluene
48 h
<30%
60:40
<10%
L-Proline
DMSO
24 h
94%
>95:5
>98%
Note: While L-Proline is efficient, Pro-amine derivatives (e.g., thioureas) often surpass it in solubility and substrate scope for non-polar electrophiles.
Case Study B: Enantioselective Ketone Reduction (CBS)
Winner: Pyrrolidin-2-ylmethanol (Prolinol)
Here, the amine is ineffective.[2] The alcohol is essential to form the oxazaborolidine (CBS) catalyst. Note that while the unsubstituted prolinol can be used, the diphenyl-substituted prolinol is the industry standard for maximum stereocontrol.
Precursor
Reagent
Reaction
Yield
ee
Pro-amine
Reduction of Acetophenone
N/A
Racemic
Prolinol (Unsub)
Reduction of Acetophenone
88%
50-70%
Diphenyl-Prolinol
Reduction of Acetophenone
98%
>96%
Part 3: Experimental Protocols
Protocol 1: Pro-amine Catalyzed Michael Addition
Target: Synthesis of (S)-2-((R)-2-nitro-1-phenylethyl)cyclohexanone.
Scope: Direct organocatalysis.
Catalyst Prep: Use (S)-1-(2-pyrrolidinylmethyl)-pyrrolidine or simple (S)-2-(aminomethyl)pyrrolidine (20 mol%).
Reaction:
Dissolve trans-
-nitrostyrene (0.5 mmol, 1.0 equiv) in Toluene (1.0 mL).
Expected Result: White solid, >85% yield, >90% ee.
Protocol 2: CBS Reduction using Prolinol Derivative
Target: Enantioselective reduction of Acetophenone to (R)-1-phenylethanol.
Scope: Metal-ligand catalysis.
Crucial Note: This protocol uses the diphenyl derivative of prolinol, as the unsubstituted form provides inferior ee.
Catalyst Generation (In Situ):
Flame-dry a flask under Argon.
Add (S)-
-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%) and dry THF (5 mL).
Add Trimethyl borate (
) or perform dehydration with borane to form the active oxazaborolidine species. (Commercial "Me-CBS" solutions are often used here for reproducibility).
Reduction:
Add Borane-THF complex (
, 0.6 mmol, 0.6 equiv) to the catalyst solution at 0°C.
Slowly add Acetophenone (1.0 mmol) in THF over 1 hour via syringe pump. Slow addition is critical to maintain the catalytic cycle and prevent non-selective background reduction by free borane.
Use this logic flow to select the correct reagent for your synthesis.
Caption: Decision matrix for selecting between Pro-amine and Prolinol based on reaction class.
References
List, B., et al. (2000).[4] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][5][6] Journal of the American Chemical Society. Link
Betancort, J. M., & Barbas, C. F. (2001). Catalytic Asymmetric Michael Reactions: Conjugate Addition of Ketones to Nitroolefins. Organic Letters. Link
BenchChem. (2025).[1][3] A Comparative Guide to Pyrrolidine-Based Organocatalysts. BenchChem Technical Guides. Link
Xu, H., et al. (2005). Asymmetric Michael addition of ketones to nitroolefins catalyzed by pyrrolidine-based chiral diamines. Tetrahedron: Asymmetry. Link
Literature comparison of 2-(Aminomethyl)pyrrolidine ligands in Suzuki coupling
This guide provides an in-depth technical comparison of 2-(Aminomethyl)pyrrolidine (AMP) and its derivatives as ligands in Suzuki-Miyaura cross-coupling reactions. Unlike ubiquitous phosphine ligands (e.g., SPhos, XPhos)...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 2-(Aminomethyl)pyrrolidine (AMP) and its derivatives as ligands in Suzuki-Miyaura cross-coupling reactions. Unlike ubiquitous phosphine ligands (e.g., SPhos, XPhos), AMP-based ligands occupy a specialized niche: they offer cost-efficiency, air stability, and unique performance in aqueous or "green" media, often at the cost of absolute turnover frequency (TOF) compared to top-tier phosphines.
Executive Summary: The Strategic Shift to N,N-Ligands
In pharmaceutical process chemistry, the dominance of phosphine ligands is challenged by their high cost, air sensitivity, and difficult removal (metal scavenging). 2-(Aminomethyl)pyrrolidine (AMP) represents a class of bidentate N,N-diamine ligands that stabilize Palladium(II) species, enabling catalysis under aerobic and aqueous conditions.
While phosphines (Soft donors) promote rapid oxidative addition to aryl chlorides, AMP ligands (Hard/Borderline donors) form robust chelates that prevent Pd-black precipitation, making them ideal for:
Cost-sensitive industrial batches (Ligand cost <1% of SPhos).
Ligand Class Comparison Matrix
Feature
AMP (Unsubstituted)
Chiral/Substituted AMP
SPhos (Buchwald Phosphine)
Coordination Mode
Bidentate ()
Bidentate () or Hemi-labile
Monodentate ()
Air Stability
High
High
Low (Oxidation prone)
Key Application
Aqueous/Green Chemistry
Asymmetric Induction
Sterically Hindered Biaryls
Substrate Scope
Aryl Bromides/Iodides
Prochiral Substrates
Aryl Chlorides (Deactivated)
Cost Efficiency
(Very Low)
(Moderate)
(High)
Mechanistic Insight: The "Hemilabile" Advantage
The efficacy of AMP ligands stems from the pyrrolidine ring rigidity and the bite angle of the diamine chelate.
Catalytic Cycle & Ligand Role
Unlike phosphines which drive the cycle via strong
-donation (enhancing oxidative addition), AMP ligands function by stabilizing the Pd(II) intermediate .
Oxidative Addition: The
-chelate makes the Pd center more electron-poor than phosphines, making oxidative addition of aryl chlorides slower (the rate-limiting step).
Transmetallation: The steric bulk of the pyrrolidine ring (especially in substituted variants) creates a pocket that can accelerate transmetallation by displacing the leaving group.
Reductive Elimination: The rigid bite angle forces the biaryl partners close, facilitating bond formation.
Figure 1: Catalytic cycle emphasizing the stabilization role of the AMP ligand. Unlike phosphines, AMP prevents catalyst decomposition during the resting state.
Comparative Performance Data
The following data synthesizes performance metrics from literature comparing diamine-Pd complexes against standard phosphine systems.
Complex Formation (In-Situ): In a reaction vial, dissolve Pd(OAc)₂ (1 mol%) and 2-(aminomethyl)pyrrolidine (1.2 mol%) in water/ethanol (1 mL). Stir for 15 mins at RT.[1] Solution should turn clear yellow/orange.
Reaction: Heat to 80°C under air (no inert gas required) for 4–6 hours.
Workup: Cool to RT. Extract with Ethyl Acetate (3x).[1] The AMP ligand remains in the aqueous phase (if acidified) or is easily washed away, simplifying purification.
Benchmarking Guide: Pyrrolidin-2-ylmethanamine Organocatalysts for Aldol Reactions
Executive Summary: Beyond the "Proline Standard" For over two decades, L-Proline has served as the benchmark for organocatalytic aldol reactions.[1][2][3] However, its application in industrial scale-up is often hampered...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Beyond the "Proline Standard"
For over two decades, L-Proline has served as the benchmark for organocatalytic aldol reactions.[1][2][3] However, its application in industrial scale-up is often hampered by limited solubility in organic solvents and the formation of parasitic oxazolidinone intermediates.
This guide evaluates Pyrrolidin-2-ylmethanamine (2-Aminomethylpyrrolidine, AMP) and its derivatives as a superior alternative class. Unlike proline, which relies on an intramolecular carboxylic acid for activation, AMP-based catalysts utilize a primary amine side chain. This structural difference allows for tunable bifunctional activation (via external acid cocatalysts or derivatization), offering higher turnover frequencies (TOF) and improved solubility profiles in non-polar media.
Mechanistic Distinction & Logic
To select the right catalyst, one must understand the divergence in activation modes.
The Proline Limitation
L-Proline operates via the List-Houk mechanism , where the carboxylic acid acts as a Brønsted acid to activate the electrophile (aldehyde) while the secondary amine forms the nucleophilic enamine.
Flaw: The carboxylic acid is hard-wired. You cannot tune its acidity without altering the chiral scaffold. Furthermore, the acid and amine can self-condense to form inactive oxazolidinones.
The Diamine Advantage (AMP)
Pyrrolidin-2-ylmethanamine separates the nucleophile (secondary amine) from the activator (primary amine).
Flexibility: The primary amine can be derivatized (e.g., into a sulfonamide, thiourea) or used with an external acid additive (e.g., acetic acid, TFA) to precisely tune the pKa for the specific substrate.
Mechanism: The secondary amine forms the enamine.[4][5] The primary amine (or its ammonium salt) directs the incoming electrophile via hydrogen bonding, stabilizing the Zimmerman-Traxler transition state.
Visualization: Catalytic Cycle & Transition State
The following diagram illustrates the enamine cycle for AMP, highlighting the critical role of the side-chain hydrogen bonding.
Figure 1: Catalytic cycle of Pyrrolidin-2-ylmethanamine (AMP) in aldol reactions. Note the external acid co-catalyst (HX) is often required to activate the primary amine side chain for effective hydrogen bonding.
Benchmarking Data: Performance Comparison
The following data aggregates performance metrics from standard "benchmark" reactions: the aldol reaction of Cyclohexanone (donor) with 4-Nitrobenzaldehyde (acceptor).
Slow reaction; requires high polarity solvent (DMSO/DMF) for solubility.
L-Proline
CHCl₃
<10%
N/A
N/A
Failure: Proline is insoluble in non-polar solvents.
AMP + AcOH (1:1)
Pure Water
93%
4:1
N/A*
High Activity: Excellent yield in water, but lower stereocontrol than proline.
AMP-Sulfonamide
Water/Brine
99%
20:1
>99%
Best in Class: Sulfonamide derivative mimics the TS geometry of proline but with higher activity.
Polymer-Supported AMP
Acetone/H₂O
90%
97:3
N/A
Heterogeneous: Reusable resin (PEGMA-AMP) maintains high activity.
*Note: Unmodified AMP often yields racemic or low ee products without chiral acid additives or derivatization. The "AMP-Sulfonamide" refers to the N-sulfonylated derivative (e.g., tosyl-amide), which is the industry standard for high enantioselectivity.
Critical Analysis
Solubility is the Differentiator: If your substrate requires non-polar solvents (DCM, Toluene), do not use L-Proline . Use an AMP derivative (specifically sulfonamides).
Water Compatibility: Both systems work in water, but AMP derivatives (especially polymer-supported variants) show superior turnover frequencies (TOF) due to the hydrophobic effect aggregating organic substrates near the catalytic site.
Acid Additive Necessity: Unmodified Pyrrolidin-2-ylmethanamine is a basic diamine. Without an acid cocatalyst (e.g., Acetic Acid, TFA, or p-Nitrophenol), the reaction is sluggish and lacks stereocontrol. The acid protonates the primary amine, creating the H-bond donor required for the transition state.
Validated Experimental Protocol
This protocol describes the use of a Sulfonamide-derivative of AMP (or AMP + Acid) for the enantioselective aldol reaction. This system is self-validating: the formation of a yellow color indicates enamine formation.
Time: 2 to 24 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear; the aldol product (Rf ~0.3) will appear.[6][7]
Workup: Quench with saturated NH₄Cl (2 mL). Extract with Ethyl Acetate (3 x 5 mL). Dry organics over Na₂SO₄ and concentrate.
Purification: Flash chromatography on silica gel.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<30%)
Catalyst poisoning or "Parasitic" Acetals.
Ensure reagents are dry (if using organic solvent). If using water, ensure vigorous stirring (emulsion is required).
Low ee%
Background reaction (uncatalyzed).
Reduce temperature to 0°C. Ensure the Acid:Amine ratio is optimized (usually 1:1 or 1:0.5).
No Reaction
Lack of Acid Co-catalyst.
If using unmodified AMP, you MUST add an acid (AcOH, TFA) to activate the cycle.
Product Dehydration
Reaction left too long or too acidic.
Stop reaction immediately upon consumption of aldehyde. Use weaker acid additive (e.g., p-nitrophenol).
References
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link
Maya, V., Raj, M., & Singh, V. K. (2007).[8] Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium.[8][9] Organic Letters, 9(13), 2593–2595. Link
De Vylder, A., et al. (2022).[3] A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions.[3] Catalysts, 12(11), 1391. Link
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety & Compliance Summary
Chemical Identity: Pyrrolidin-2-ylmethanamine dihydrochloride
CAS No: 103382-84-9 (dihydrochloride) / 7144-62-9 (free base)
Synonyms: 2-(Aminomethyl)pyrrolidine dihydrochloride; Prolinamine dihydrochloride.[1]
As researchers, we often treat salt forms of amines as benign "stabilized" reagents. However, Pyrrolidin-2-ylmethanamine hydrochloride presents specific disposal challenges due to its hygroscopic nature, potential for corrosivity in solution, and its status as a nitrogenous base precursor.[1]
The Core Directive: Do not treat this simply as "general trash." This compound must be managed as Hazardous Chemical Waste destined for high-temperature incineration.[1] Its disposal pathway is dictated by its high water solubility and potential to release the free amine (a corrosive sensitizer) if inadvertently basified in a waste stream.
*Note: While the salt form is often classified as an irritant (Cat 2), the potential for hydrolysis or free-basing in waste containers warrants handling it with the rigor of a Corrosive (Cat 1C) substance.
Pre-Disposal Waste Characterization
Before generating a waste tag, you must characterize the material to ensure regulatory compliance (RCRA in the US, REACH in EU).
A. RCRA Classification (USA)
P/U Listed: Not explicitly listed.
Characteristic Waste:
Corrosivity (D002): Aqueous solutions with pH
2 or 12.5.
Toxicity (D004-D043): Not a standard TCLP metal or organic.[1]
B. Chemical Incompatibility Check
CRITICAL WARNING: Do not mix this amine salt with Nitrosating Agents (e.g., Sodium Nitrite, Nitric Acid) in waste containers.
Mechanism: Secondary amines (pyrrolidine ring) react with nitrosating agents to form N-nitrosamines , which are potent carcinogens.[1]
Segregation: Keep separate from Oxidizers (Class 5.1) and Strong Acids (Class 8).
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Context: You have an old bottle of the dihydrochloride salt that has caked due to hygroscopy.
Do Not Dissolve: Keep the solid in its original container if possible. Dissolving it unnecessarily increases waste volume and introduces splash hazards.
Primary Containment: Ensure the cap is tight. If the original cap is cracked (common with corrosive salts), transfer the solid to a high-density polyethylene (HDPE) wide-mouth jar.[1]
Secondary Containment: Place the sealed container inside a clear zip-seal bag to contain any hygroscopic weeping.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Context: The amine was used as a reagent in a synthesis and is now part of a solvent stream.
pH Check: If the waste stream is acidic (pH < 4), the amine remains protonated and non-volatile. This is the preferred state for storage.
Solvent Compatibility:
Halogenated Waste: If DCM or Chloroform was used.
Non-Halogenated Waste: If Methanol, Ethanol, or THF was used.[1]
Action: Segregate accordingly. Do not cross-contaminate halogenated and non-halogenated streams solely for this amine.
Bulking: Pour into the appropriate solvent waste carboy.
Caution: If the waste stream contains strong bases (NaOH, KOH), the amine will free-base.[1] Ensure the carboy is vented (using a safety cap with a filter) to prevent pressure buildup from volatile amine vapors.
Scenario C: Contaminated Debris (Solid Waste)
Context: Weigh boats, gloves, and paper towels.
Bagging: Collect all dry debris in a clear 6-mil polyethylene bag.
Defacing: If disposing of the empty original bottle, triple-rinse it with water (collect rinsate as liquid waste), dry it, and deface the label.
Tagging: Label the bag as "Solid Debris contaminated with Amines."
Visual Decision Workflow
The following diagram outlines the logical decision tree for disposing of Pyrrolidin-2-ylmethanamine hydrochloride, ensuring segregation from incompatible oxidizers.
Caption: Decision logic for segregating and packaging amine salt waste. Note the critical checkpoint for nitrosating agents.
Emergency Spill Response Protocol
In the event of a spill, autonomy and speed are vital.[3] Follow this self-validating protocol:
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat.
Spill Type
Protocol Steps
Solid Spill
1. Isolate: Mark the area. 2. Sweep: Gently sweep into a dustpan. Avoid generating dust (do not use compressed air). 3. Wipe: Clean surface with a damp paper towel. 4. Disposal: Place sweepings and towels into a "Solid Hazardous Waste" bag.
Liquid Spill
1. Absorb: Cover with vermiculite or spill pads. 2. Neutralize (Optional): If large volume, apply weak acid neutralizer (Citric Acid) if the spill is basic. 3. Collect: Scoop absorbed material into a pail. 4. Wash: Clean area with soap and water; collect rinsate if >500mL.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13162056, Pyrrolidin-2-ylmethanamine dihydrochloride. PubChem.[4] [Link][1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]